molecular formula C17H17ClN6O4 B021314 Zopiclone N-oxide CAS No. 43200-96-0

Zopiclone N-oxide

Número de catálogo: B021314
Número CAS: 43200-96-0
Peso molecular: 404.8 g/mol
Clave InChI: IPTIKKTXLHVRKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zopiclone N-oxide is a major, pharmacologically active metabolite of the sedative-hypnotic agent zopiclone, a non-benzodiazepine medication used to treat insomnia . Researchers studying the pharmacokinetics and metabolism of zopiclone are particularly interested in this compound. In forensic and clinical toxicology, this compound serves as a key biomarker. Studies on urinary excretion patterns indicate that while N-desmethylzopiclone has the longest detection window, the ratio of metabolites like this compound can provide valuable insights for estimating the timing of drug intake in forensic casework . Analytical chemists also utilize this compound for method development, as referenced in chromatographic and electrophoretic studies aimed at the enantioselective determination of zopiclone and its related compounds . The compound is formed in the liver primarily via cytochrome P450 3A4 (CYP3A4) and is excreted in urine . This compound has a molecular formula of C 17 H 17 ClN 6 O 4 and a molecular weight of 404.81 g/mol . Its CAS Registry Number is 43200-96-0 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIKKTXLHVRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962959
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43200-96-0
Record name Zopiclone N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPICLONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zopiclone N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis and Characterization of Zopiclone N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone N-oxide is a primary metabolite of the nonbenzodiazepine hypnotic agent, Zopiclone. It is also considered a significant impurity in the synthesis of Eszopiclone, the active (S)-enantiomer of Zopiclone. A thorough understanding of its synthesis and comprehensive characterization are crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of Zopiclone-related pharmaceuticals. This technical guide provides a detailed overview of the chemical synthesis of this compound via the oxidation of Zopiclone. It further outlines a comprehensive characterization of the N-oxide derivative, including its physicochemical properties and spectroscopic data. Detailed experimental protocols for both synthesis and characterization are provided, along with visual representations of the key processes to facilitate understanding and replication in a research and development setting.

Introduction

Zopiclone, a cyclopyrrolone derivative, is widely prescribed for the short-term treatment of insomnia. In the body, it undergoes extensive metabolism, primarily through oxidation, demethylation, and decarboxylation. One of the major metabolic pathways is the oxidation of the tertiary amine in the piperazine (B1678402) ring, leading to the formation of this compound. While generally less active than the parent compound, the presence and quantity of this compound are of significant interest in pharmacokinetic and toxicological studies. Furthermore, as a potential impurity in the bulk synthesis of Zopiclone and its enantiomerically pure form, Eszopiclone, its synthesis and characterization are essential for the development of robust analytical methods for quality control.

This guide details a reliable method for the synthesis of this compound and provides a comprehensive summary of its characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Zopiclone. The tertiary amine of the N-methylpiperazine moiety is susceptible to oxidation by peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation.

Synthesis Pathway

The reaction involves the oxidation of the nitrogen atom of the N-methylpiperazine ring in Zopiclone to form the corresponding N-oxide.

Synthesis_Pathway cluster_reagents Reagents & Conditions Zopiclone Zopiclone Zopiclone_N_oxide This compound Zopiclone->Zopiclone_N_oxide Oxidation mCPBA m-CPBA (meta-chloroperoxybenzoic acid) Solvent Dichloromethane (B109758) (DCM)

Caption: Synthesis of this compound via oxidation.
Experimental Protocol: Synthesis of this compound

Materials:

  • Zopiclone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Zopiclone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM dropwise over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v).

  • Work-up: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Procedure:

  • Column Preparation: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing the methanol concentration to 10%).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₇H₁₇ClN₆O₄
Molecular Weight 404.81 g/mol
Appearance Off-White to Pale Beige Solid
Melting Point >140 °C (decomposes)
Solubility Slightly soluble in Chloroform (heated), DMSO, and Methanol (heated, sonicated)
Spectroscopic Data

The IR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups. Key expected vibrations include:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1750-1730C=O stretch (carbamate)
~1600-1450Aromatic C=C and C=N stretch
~1300-1200C-N stretch
~1100-1000C-O stretch
~970-950N-O stretch (N-oxide)
~850-800C-Cl stretch

Mass spectrometry is a key technique for confirming the molecular weight of this compound.

  • Expected Molecular Ion [M+H]⁺: m/z 405.1

The fragmentation pattern in MS/MS would be a crucial tool for structural elucidation and confirmation.

Characterization Workflow

Characterization_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation Final_Data Final Characterization Data Structure_Confirmation->Final_Data

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols for synthesis via oxidation of Zopiclone and subsequent purification offer a practical approach for obtaining this important metabolite and impurity. The summarized characterization data, while awaiting more detailed public domain spectral information, provides the key parameters for its identification. The methodologies and data presented herein are valuable for researchers and professionals involved in the development, manufacturing, and quality control of Zopiclone and related compounds. Further detailed spectroscopic analysis will be instrumental in building a comprehensive profile of this molecule.

Zopiclone's Primary Human Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biotransformation and Analysis of Zopiclone's Core Metabolites in Human Subjects

This technical guide provides a comprehensive overview of the primary metabolites of the hypnotic agent zopiclone (B121070) in humans. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols for the analysis of zopiclone and its principal metabolites: N-desmethylzopiclone and zopiclone-N-oxide .

Introduction to Zopiclone Metabolism

Zopiclone, a cyclopyrrolone derivative, is extensively metabolized in the liver following oral administration. The biotransformation of zopiclone primarily involves N-demethylation and N-oxidation, leading to the formation of its two major metabolites. A significant portion of the dose also undergoes decarboxylation. These metabolic processes are crucial in determining the pharmacokinetic profile and overall pharmacological effect of the drug.

Primary Metabolites of Zopiclone

The two primary metabolites of zopiclone identified in humans are:

  • N-desmethylzopiclone (NDZ): This metabolite is formed through the demethylation of the piperazine (B1678402) ring of zopiclone. N-desmethylzopiclone is considered an active metabolite, exhibiting predominantly anxiolytic properties. It acts as a partial agonist at the GABA-A receptor.

  • Zopiclone-N-oxide (ZNO): This metabolite results from the N-oxidation of the piperazine nitrogen atom. Zopiclone-N-oxide is generally considered to be weakly active or inactive.

Metabolic Pathway of Zopiclone

The metabolism of zopiclone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The key enzymes involved in the formation of the primary metabolites are:

  • CYP3A4: This is the major enzyme responsible for both the N-demethylation to N-desmethylzopiclone and the N-oxidation to zopiclone-N-oxide.

  • CYP2E1: This enzyme also plays a role in the metabolism of zopiclone.

  • CYP2C8: This enzyme has been shown to contribute to the metabolism of zopiclone.

The metabolic pathway can be visualized as follows:

Zopiclone_Metabolism Zopiclone Zopiclone NDZ N-desmethylzopiclone (Active) Zopiclone->NDZ N-demethylation ZNO Zopiclone-N-oxide (Weakly Active/Inactive) Zopiclone->ZNO N-oxidation Decarboxylation Decarboxylation Products (Inactive) Zopiclone->Decarboxylation ~50% of dose CYP3A4 CYP3A4 CYP2E1 CYP2E1 CYP2C8 CYP2C8

Figure 1: Metabolic pathway of zopiclone in humans.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of zopiclone and its primary metabolites have been characterized in various studies. The following tables summarize key quantitative data obtained from human plasma and urine samples following oral administration of zopiclone.

Table 1: Pharmacokinetic Parameters of Zopiclone, N-desmethylzopiclone, and Zopiclone-N-oxide in Human Plasma

ParameterZopicloneN-desmethylzopicloneZopiclone-N-oxideReference
Cmax (ng/mL) 57.3 ± 14.815.6 ± 4.522.1 ± 6.3[1]
Tmax (h) 1.3 ± 0.52.5 ± 1.02.0 ± 0.8[1]
AUC₀-t (ng·h/mL) 330.6 ± 88.2180.4 ± 55.7195.2 ± 60.1[1]
t½ (h) 5.2 ± 1.28.2 ± 2.17.5 ± 1.9[1]

Data are presented as mean ± standard deviation following a single 7.5 mg oral dose of zopiclone.

Table 2: Urinary Excretion of Zopiclone and its Metabolites

Analyte% of Administered Dose Excreted in Urine (0-48h)Reference
Zopiclone (Unchanged) 4.4 ± 1.5[2]
N-desmethylzopiclone 15.7 ± 4.2[2]
Zopiclone-N-oxide 11.4 ± 3.1[2]

Data represent the mean ± standard deviation of the percentage of a 7.5 mg oral dose of zopiclone recovered in urine over 48 hours.

Experimental Protocols

Accurate quantification of zopiclone and its metabolites is essential for pharmacokinetic and toxicological studies. Below are detailed methodologies for their analysis in biological matrices.

Analysis of Zopiclone and Metabolites in Human Plasma by LC-MS/MS

This method allows for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide in human plasma.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: 0.5 mL Plasma add_is Add Internal Standard (e.g., Zopiclone-d4) start->add_is vortex1 Vortex add_is->vortex1 load_spe Load onto pre-conditioned SPE cartridge (e.g., C18) vortex1->load_spe wash1 Wash with 1 mL of 5% Methanol in Water load_spe->wash1 wash2 Wash with 1 mL of 20% Acetonitrile in Water wash1->wash2 elute Elute with 1 mL of Methanol:Acetonitrile (50:50, v/v) wash2->elute evaporate Evaporate to dryness under Nitrogen stream elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject LLE_Workflow start Start: 1 mL Urine add_buffer Add 1 mL of Phosphate Buffer (pH 9.0) start->add_buffer add_is Add Internal Standard (e.g., Diazepam) add_buffer->add_is add_solvent Add 5 mL of Extraction Solvent (e.g., Dichloromethane:Isopropanol, 9:1, v/v) add_is->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 3000 rpm for 10 minutes vortex->centrifuge transfer Transfer the organic layer to a clean tube centrifuge->transfer evaporate Evaporate to dryness under Nitrogen stream transfer->evaporate reconstitute Reconstitute in 200 µL of Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

References

Zopiclone N-oxide: A Comprehensive Technical Guide on the Primary Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070), a cyclopyrrolone derivative, is a widely prescribed non-benzodiazepine hypnotic agent for the treatment of insomnia. Its therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Following administration, zopiclone undergoes extensive metabolism in the liver, leading to the formation of two major metabolites: zopiclone N-oxide and N-desmethyl zopiclone. While N-desmethyl zopiclone is considered inactive, this compound has been identified as a primary active metabolite, contributing to the overall pharmacological profile of the parent drug.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacokinetic and pharmacodynamic properties, and details the experimental methodologies used for its study.

Pharmacological Profile

This compound is formed through the oxidation of the nitrogen atom in the methylpiperazine moiety of zopiclone.[3] This metabolic conversion is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[4] While it is established as an active metabolite, its potency is generally considered to be weaker than that of the parent compound, zopiclone.[5]

Data Presentation: Quantitative Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key quantitative data available for zopiclone and its primary active metabolite, this compound.

Table 1: Pharmacokinetic Parameters

ParameterZopicloneThis compoundReference(s)
Bioavailability ~80%Data not available[1]
Plasma Protein Binding 45-80%Data not available[1]
Elimination Half-life (t½) 3.5 - 6.5 hours~4.5 hours (apparent, from urinary data)[1]
Metabolism Hepatic (Oxidation, Demethylation, Decarboxylation)Further metabolism not extensively characterized[1]
Primary Metabolizing Enzyme CYP3A4, CYP2E1-[4]
Percentage of Dose Converted -~12%

Table 2: In Vitro Metabolic Enzyme Kinetics (Human Liver Microsomes)

ParameterValue (for this compound formation)Reference(s)
Michaelis-Menten Constant (Km) 84 ± 19 µM
Maximum Velocity (Vmax) 54 ± 5 pmol/min/mg

Table 3: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki or IC50)Reference(s)
Zopiclone GABA-A Receptor (Benzodiazepine Site)28 nM (IC50, displacement of [3H]-flunitrazepam)[6]
This compound GABA-A Receptor (Benzodiazepine Site)Quantitative data not available in cited literature

Signaling Pathway

Zopiclone and its active metabolite, this compound, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. They bind to a site on the receptor complex that is distinct from but allosterically coupled to the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a CNS depressant effect, which manifests as sedation and hypnosis.

GABAA_Signaling cluster_receptor GABA-A Receptor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_Site GABA Binding Site Cl_Channel Chloride (Cl⁻) Channel (Closed) Cl_Channel_Open Chloride (Cl⁻) Channel (Open) GABA_Site->Cl_Channel_Open Opens Channel BZD_Site Allosteric Site (Benzodiazepine/Zopiclone Binding) BZD_Site->GABA_Site Enhances GABA Affinity GABA GABA GABA->GABA_Site Binds Zopiclone_Metabolite Zopiclone / this compound Zopiclone_Metabolite->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion_in Cl⁻ Influx Cl_ion_in->Hyperpolarization Leads to

Figure 1. Zopiclone/Zopiclone N-oxide signaling pathway at the GABA-A receptor.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

In Vitro Metabolism of Zopiclone in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound from zopiclone.

Methodology:

  • Incubation Mixture: Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), a range of zopiclone concentrations (e.g., 1-200 µM), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Incubation: Pre-incubate the microsomes and zopiclone at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding the NADPH-generating system.

  • Reaction Termination: After a specified time (e.g., 15 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724).

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method (see protocol below).

  • Data Analysis: Plot the rate of this compound formation against the zopiclone concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

InVitro_Metabolism_Workflow start Start prepare_incubation Prepare Incubation Mixture (Microsomes, Zopiclone, Buffer) start->prepare_incubation pre_incubate Pre-incubate at 37°C prepare_incubation->pre_incubate initiate_reaction Initiate Reaction (Add NADPH-generating system) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Add Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge terminate_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze LC-MS/MS Analysis (Quantify this compound) collect_supernatant->analyze data_analysis Data Analysis (Determine Km and Vmax) analyze->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro metabolism of zopiclone.

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in human plasma samples.

Methodology:

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of zopiclone or a structurally similar compound).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration. Condition an appropriate SPE cartridge, load the plasma sample, wash with a suitable solvent, and elute the analyte and internal standard with an elution solvent.

    • Evaporate the resulting supernatant or eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Analyze the calibration standards and unknown samples.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Analysis_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation or SPE) start->sample_prep reconstitution Reconstitute in Mobile Phase sample_prep->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection quantification Quantification (Against Calibration Curve) detection->quantification end End quantification->end

Figure 3. Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

This compound is a pharmacologically active metabolite that plays a role in the overall therapeutic effect of zopiclone. Its formation is primarily mediated by CYP3A4, and it exhibits a pharmacokinetic profile that contributes to the duration of action of the parent drug. While its activity is considered less potent than zopiclone, its presence in significant concentrations warrants its consideration in drug development and clinical pharmacology studies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its contribution to the clinical efficacy and safety of zopiclone. Further research is required to definitively quantify the binding affinity of this compound at the GABA-A receptor to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide on Zopiclone N-oxide (C17H17ClN6O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070) N-oxide, with the chemical formula C17H17ClN6O4, is a primary and pharmacologically active metabolite of Zopiclone, a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[1] As a member of the cyclopyrrolone class of drugs, Zopiclone's therapeutic effects are mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] Zopiclone N-oxide is formed in the liver through the oxidation of Zopiclone and is a significant component in the pharmacokinetic profile of the parent drug.[2][3] Understanding the properties and activities of this metabolite is crucial for a comprehensive assessment of Zopiclone's overall clinical effects, including its efficacy, duration of action, and potential for side effects. While generally considered to be less potent than its parent compound, some evidence suggests that this compound may still exert effects on the central nervous system.[4][5] This guide provides a detailed overview of the available technical information on this compound, including its pharmacology, pharmacokinetics, and relevant experimental protocols.

Pharmacology

Mechanism of Action

The mechanism of action of this compound is presumed to be similar to that of its parent compound, Zopiclone, which involves the allosteric modulation of the GABA-A receptor.[6][7] Zopiclone and other non-benzodiazepine hypnotics bind to the benzodiazepine (B76468) site on the GABA-A receptor complex, enhancing the effect of the inhibitory neurotransmitter GABA.[2] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuronal membrane, resulting in the sedative and hypnotic effects.[7]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being α, β, and γ subunits. The binding site for benzodiazepines and related drugs is located at the interface of the α and γ subunits.[8] While Zopiclone itself does not exhibit strong selectivity for specific α-subunit isoforms, its interaction with the GABA-A receptor leads to an increase in the frequency of chloride channel opening, which is characteristic of benzodiazepine-like compounds.[9] It is hypothesized that this compound also interacts with this site to produce its pharmacological effects, albeit with potentially different affinity and efficacy compared to Zopiclone.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_A α β γ α β Chloride_Channel Cl- Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_A:f1 Binds Zopiclone_N_oxide This compound (C17H17ClN6O4) Zopiclone_N_oxide->GABA_A:f2 Allosteric Modulation Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Sedation Sedation/ Hypnosis Inhibition->Sedation

Caption: Presumed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data

Quantitative pharmacological data specifically for this compound is limited in the public domain. Most studies focus on its detection and quantification as a metabolite of Zopiclone. The activity of this compound is often described qualitatively as "weak" or "less active" compared to the parent drug.[10] The following table summarizes available pharmacokinetic parameters for Zopiclone and its metabolites.

ParameterZopicloneThis compoundN-desmethylzopicloneReference
Elimination Half-Life (t½) 3.5 - 6.5 hours~4.5 hours~7.4 hours[3]
Urinary Excretion (% of dose) < 7% (unchanged)~12% (as metabolite)~16% (as metabolite)[4]
Pharmacological Activity ActiveWeakly ActiveInactive[3][4]

Experimental Protocols

Synthesis of this compound

This compound is primarily formed through the metabolic oxidation of Zopiclone in the liver.[2] While specific, detailed synthesis protocols for laboratory preparation are not widely published, a general approach involves the oxidation of the tertiary amine in the piperazine (B1678402) ring of Zopiclone.

General Oxidation Procedure:

  • Dissolution: Dissolve Zopiclone in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (typically 0°C to room temperature).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting crude this compound using column chromatography or recrystallization to obtain the final product.

Quantification in Biological Samples

The quantification of this compound in biological matrices like urine and plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[11][12]

Typical LC-MS/MS Protocol for Urine Analysis: [11]

  • Sample Preparation:

    • To a 100 µL urine sample, add an internal standard (e.g., a deuterated analog of Zopiclone).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (Reverse Phase) Reconstitute->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the quantification of this compound in biological samples.

Conclusion

This compound is a key metabolite in the disposition of Zopiclone. While its pharmacological activity is generally considered to be weaker than the parent compound, its presence in significant concentrations warrants its consideration in the overall pharmacological and toxicological assessment of Zopiclone. The primary mechanism of action is believed to be consistent with that of Zopiclone, involving the positive allosteric modulation of the GABA-A receptor. Further research is needed to fully elucidate the specific binding affinities and functional activities of this compound at various GABA-A receptor subunit combinations to better understand its contribution to the clinical profile of Zopiclone. The analytical methods for its quantification are well-established, providing a robust framework for pharmacokinetic and metabolic studies. This guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

The Differential Roles of CYP3A4 and CYP2E1 in the Metabolic Formation of Zopiclone N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic pathways responsible for the N-oxidation of zopiclone (B121070), a widely prescribed hypnotic agent. The focus is on elucidating the specific contributions of two key cytochrome P450 enzymes: CYP3A4 and CYP2E1. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic processes and experimental workflows to support further research and drug development efforts.

Zopiclone undergoes extensive hepatic metabolism, leading to the formation of two primary metabolites: zopiclone N-oxide and N-desmethyl-zopiclone.[1][2][3] Understanding the specific enzymes involved in these biotransformations is critical for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety.

The Predominant Role of CYP3A4 in Zopiclone N-Oxidation

In vitro studies utilizing human liver microsomes (HLMs) and heterologously expressed CYP enzymes have consistently identified CYP3A4 as a major contributor to the metabolism of zopiclone.[1] Specifically for the formation of this compound, a strong correlation has been observed between the rate of its formation and CYP3A4 activity, as measured by testosterone (B1683101) 6β-hydroxylation (r = 0.92).[1]

Further evidence for the central role of CYP3A4 comes from chemical inhibition studies. Ketoconazole, a potent and selective inhibitor of CYP3A4, has been shown to inhibit the formation of this compound by approximately 40% in human liver microsomes.[1] This significant reduction underscores the importance of CYP3A4 in this metabolic pathway.

Re-evaluating the Contribution of CYP2E1

While some literature suggests that CYP2E1 is a key enzyme in zopiclone metabolism, experimental evidence supporting its direct role in N-oxide formation is lacking. In a comprehensive in vitro study, the use of chlorzoxazone, a selective inhibitor of CYP2E1, did not result in any discernible effect on the metabolism of zopiclone.[1] This finding indicates that, despite broader statements in some sources, the specific catalytic contribution of CYP2E1 to the N-oxidation of zopiclone is likely minimal to negligible under the conditions studied. Therefore, for the purpose of predicting metabolic interactions and understanding the primary clearance pathways of zopiclone, the focus remains firmly on CYP3A4.

Quantitative Analysis of this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the key quantitative parameters.

SystemMetaboliteKm (μM)Vmax (pmol/min/mg protein)Citation
Human Liver MicrosomesThis compound84 ± 1954 ± 5[1]

Experimental Protocols

This section details the methodologies typically employed in the in vitro investigation of zopiclone metabolism.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the kinetics of this compound formation in a pooled human liver microsomal system.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Zopiclone

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

    • Incubator or water bath at 37°C

  • Procedure:

    • Prepare a stock solution of zopiclone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (e.g., at a final protein concentration of 0.5 mg/mL), and the zopiclone solution at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring that the reaction proceeds under linear conditions (i.e., less than 15-20% of the substrate is consumed).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or vial for analysis.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of zopiclone and its N-oxide metabolite.

  • Instrumentation:

    • HPLC system with a reverse-phase C18 or equivalent column (e.g., Symmetry shield RP8, 150 mm x 4.6 mm, 3.5 µm particle size).[4]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example): [4]

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40°C.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for zopiclone and this compound should be optimized for the instrument being used. An internal standard (e.g., metaxalone) should be used for accurate quantification.[4]

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations of zopiclone and this compound.

    • The concentration of the analytes in the experimental samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of zopiclone and a typical experimental workflow.

cluster_0 Zopiclone Metabolism Zopiclone Zopiclone N_Oxide This compound Zopiclone->N_Oxide CYP3A4 (Major) CYP2E1 (Negligible) N_Desmethyl N-desmethyl-zopiclone Zopiclone->N_Desmethyl CYP3A4

Caption: Metabolic pathways of zopiclone.

cluster_1 Experimental Workflow A Incubation of Zopiclone with Human Liver Microsomes and NADPH at 37°C B Reaction Termination (e.g., with Acetonitrile) A->B C Centrifugation to Pellet Proteins B->C D Supernatant Analysis by HPLC-MS/MS C->D E Quantification of Zopiclone and This compound D->E

Caption: In vitro metabolism experimental workflow.

References

Zopiclone N-oxide: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of Zopiclone N-oxide, a primary metabolite of the hypnotic agent Zopiclone. Understanding these physicochemical properties is critical for the accurate quantification of Zopiclone and its metabolites in biological matrices, as well as for the development of stable pharmaceutical formulations. This document synthesizes available data on solubility in various solvents and stability under different environmental conditions, offering detailed experimental protocols and visual representations of key pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound
SolventSolubilityMethodNotes
Dimethyl Sulfoxide (DMSO)16.67 mg/mL (41.18 mM)[1]ExperimentalUltrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility.[1]
Water0.32 g/LPredicted (ALOGPS)[2]
ChloroformSlightly Soluble[3]QualitativeHeating may be required.[3]
MethanolSlightly Soluble[3]QualitativeHeating and sonication may be required.[3]
Table 2: Stability of this compound in Urine
Storage TemperatureDurationStability
20°C< 1 dayStable[4]
4°C1 weekStable[4]
-20°C1 monthStable[4]

Note: Stability is defined as the period during which the concentration of the analyte remains within an acceptable range of the initial concentration.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and stability testing of this compound.

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Zopiclone and its metabolites.[4]

2.1.1. Sample Preparation

  • To a 1.5 mL autosampler vial, add 200 µL of the urine sample.

  • Add 40 µL of the internal standard solution (e.g., Zopiclone-d4).

  • Add 760 µL of 0.05 M sodium acetate (B1210297) buffer (pH 6.0).

  • Vortex the mixture.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

  • LC System: Waters ACQUITY UPLC® or equivalent.

  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 50 x 2.1 mm.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate buffer, pH 5.0.

  • Mobile Phase B: 0.05% acetic acid in methanol.

  • Gradient: A suitable gradient to ensure separation of Zopiclone, its metabolites, and the degradation product.

  • Flow Rate: 0.6 mL/min.

  • Total Run Time: Approximately 3.5 minutes.

2.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 405.2 -> 245.2 (quantifier), 405.2 -> 143.2 (qualifier).[4]

    • Internal Standard (Zopiclone-d4): 393.1 -> 245.0.

Stability Testing Protocol in a Biological Matrix (Urine)

This protocol outlines a method to assess the stability of this compound in urine under various storage conditions.[4]

2.2.1. Long-Term Stability

  • Prepare spiked urine samples at known concentrations of this compound.

  • Divide the samples into aliquots for storage at different temperatures (e.g., 4°C and -20°C).

  • Prepare a fresh set of control samples at the same concentrations.

  • At specified time points (e.g., for 4°C: 3 days, 1, 2, 3, and 4 weeks; for -20°C: 2 and 4 weeks), retrieve the stored samples and analyze them alongside the freshly prepared control samples using the validated LC-MS/MS method.[4]

  • Calculate the percentage of the initial concentration remaining at each time point.

2.2.2. Freeze-Thaw Stability

  • Prepare spiked urine samples at low and high concentrations of this compound.

  • Subject the samples to three freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature).

  • After the final thaw, analyze the samples along with freshly prepared control samples.

  • Compare the concentrations to determine if any degradation has occurred.

Forced Degradation Studies (General Protocol)

Forced degradation studies are essential for understanding the degradation pathways and establishing the intrinsic stability of a drug substance. The following is a general protocol based on ICH guidelines.

2.3.1. Acid and Base Hydrolysis

  • Prepare solutions of this compound in an acidic medium (e.g., 0.1 M HCl) and a basic medium (e.g., 0.1 M NaOH).

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the extent of degradation. This compound is known to be unstable in alkaline solutions, leading to the formation of 2-amino-5-chloropyridine (B124133) (ACP).[5] The degradation is accelerated by increased pH and temperature.[4]

2.3.2. Oxidative Degradation

  • Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature, protected from light.

  • Monitor the degradation over time using a suitable analytical method. Given that this compound is an N-oxide, its susceptibility to further oxidation or reduction under these conditions should be evaluated.

2.3.3. Thermal Degradation

  • Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.

  • Analyze samples at different time intervals to assess the extent of degradation.

2.3.4. Photostability

  • Expose solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the exposed and control samples to determine the extent of photodegradation.

Visualizations

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Zopiclone and the degradation of this compound.

Zopiclone_Metabolism Zopiclone Zopiclone N_oxide This compound Zopiclone->N_oxide Oxidation N_desmethyl N-desmethylzopiclone Zopiclone->N_desmethyl N-demethylation Enzymes CYP3A4, CYP2E1 Enzymes->Zopiclone

Caption: Metabolic pathway of Zopiclone to its major metabolites.

Zopiclone_N_oxide_Degradation ZNO This compound ACP 2-amino-5-chloropyridine (ACP) ZNO->ACP Degradation (Hydrolysis) Conditions Alkaline pH (>8.2) High Temperature Conditions->ZNO

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_stability Stability Study cluster_solubility Solubility Study Sample_Prep Prepare Spiked Samples Storage Store under various conditions (Temp, pH, Light) Sample_Prep->Storage Analysis Analyze at time points (LC-MS/MS) Storage->Analysis Data Calculate % Degradation Analysis->Data Add_Solvent Add excess ZNO to solvent Equilibrate Equilibrate (e.g., shake/stir) Add_Solvent->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Quantify Quantify concentration in filtrate Filter->Quantify

Caption: General experimental workflows for stability and solubility studies.

References

Spectroscopic Profile of Zopiclone N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for Zopiclone (B121070) N-oxide, a primary active metabolite of the hypnotic agent Zopiclone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Zopiclone N-oxide is a significant metabolite formed by the oxidation of the tertiary amine in the piperazine (B1678402) ring of Zopiclone. Understanding its spectroscopic properties is crucial for pharmacokinetic studies, metabolite identification, and impurity profiling in pharmaceutical formulations.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of this compound in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method.[1][2]

Mass Spectrometry Data

The fragmentation pattern of this compound has been characterized, providing specific transitions for its detection.

Parameter Value Reference
Molecular FormulaC₁₇H₁₇ClN₆O₄[3]
Molecular Weight404.81 g/mol [3]
Precursor Ion ([M+H]⁺)m/z 405.2[2]
Product Ionsm/z 245.2, m/z 143.2[2]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical experimental setup for the analysis of this compound in a biological matrix like urine or plasma is outlined below.[1][2]

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is commonly used to isolate the analyte from the biological matrix.[1]

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a C18 column, is typically used for separation.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2]

LC-MS/MS Parameters:

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transitions from the precursor ion to the product ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, experimental Nuclear Magnetic Resonance (NMR) spectra for this compound are not publicly accessible. However, predicted NMR data from computational models can provide valuable insights into its structural features. The Human Metabolome Database (HMDB) offers predicted ¹H and ¹³C NMR spectra for this compound.[4]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. It is important to note that these are computationally generated and may differ from experimental values.

Predicted ¹H NMR Chemical Shifts (in D₂O, 100 MHz) [4]

Predicted Chemical Shift (ppm) Predicted Multiplicity
8.49s
8.35d
8.16s
7.97dd
7.82d
4.0-4.5 (broad)m
3.5-3.9 (broad)m
3.29s

Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz) [4]

Predicted Chemical Shift (ppm)
165.2
158.9
151.1
149.8
145.7
142.3
140.1
131.2
129.5
120.7
70.1
65.4
58.6
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a pharmaceutical compound like this compound is as follows:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard one-dimensional (1D) ¹H and ¹³C NMR experiments are performed. For complete structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-Oxide (N→O)~1300 - 1200Stretching
Carbonyl (C=O) - Amide~1680 - 1630Stretching
Carbonyl (C=O) - Carbamate~1725 - 1705Stretching
Aromatic C=C~1600 - 1450Stretching
C-N~1350 - 1000Stretching
C-Cl~800 - 600Stretching
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a standard procedure for obtaining an FTIR spectrum.

  • Sample Preparation:

    • KBr Pellet Method: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Purification Purification / Isolation Sample->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS_Data Mass & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Functional Group Analysis IR->IR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a summary of the currently available spectroscopic information for this compound. While experimental mass spectrometry data is accessible, further research is needed to obtain and publish comprehensive experimental NMR and IR spectra to facilitate more detailed structural analysis and characterization.

References

In-Depth Technical Guide: Enantioselective Properties of Zopiclone N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is a chiral compound administered as a racemic mixture. Its in vivo metabolism leads to the formation of two primary metabolites: N-desmethylzopiclone and Zopiclone N-oxide. Both the parent drug and its metabolites exhibit significant enantioselective pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the enantioselective properties of this compound, a key metabolite. It details the stereoselective metabolism of zopiclone, methods for the enantioselective analysis of this compound, and discusses the pharmacological activity of its enantiomers, with a focus on their interaction with the GABA-A receptor. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological studies.

Introduction

Zopiclone, a cyclopyrrolone derivative, exerts its hypnotic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine (B76468) binding site.[1] As a chiral molecule, zopiclone exists as two enantiomers, (S)-zopiclone (eszopiclone) and (R)-zopiclone. The pharmacological activity of racemic zopiclone is primarily attributed to the (S)-enantiomer, which possesses a significantly higher affinity for the GABA-A receptor.[2]

Upon administration, zopiclone is extensively metabolized in the liver, primarily through N-demethylation and N-oxidation.[3] The N-oxidation of the piperazine (B1678402) ring results in the formation of this compound, which is also a chiral molecule. Understanding the enantioselective properties of this major metabolite is crucial for a complete comprehension of the overall pharmacological and toxicological profile of zopiclone. This guide will delve into the synthesis, separation, and distinct pharmacological characteristics of the this compound enantiomers.

Stereoselective Metabolism of Zopiclone to this compound

The metabolism of zopiclone is stereoselective, leading to different plasma concentrations and urinary excretion profiles for the enantiomers of its metabolites. Following administration of racemic zopiclone, the dextrorotatory enantiomers of both N-desmethylzopiclone and this compound are found in higher concentrations in urine compared to their corresponding levorotatory enantiomers.[3] This indicates a stereopreference in the metabolic pathways responsible for their formation.

The primary enzyme responsible for the N-oxidation of zopiclone has not been definitively identified in the provided search results, but the overall metabolism of zopiclone is known to involve cytochrome P450 enzymes.

Logical Flow of Zopiclone Metabolism:

rac_zopiclone Racemic Zopiclone s_zopiclone (S)-Zopiclone (Eszopiclone) rac_zopiclone->s_zopiclone r_zopiclone (R)-Zopiclone rac_zopiclone->r_zopiclone n_demethylation N-Demethylation s_zopiclone->n_demethylation n_oxidation N-Oxidation s_zopiclone->n_oxidation r_zopiclone->n_demethylation r_zopiclone->n_oxidation s_desmethyl (S)-N-desmethyl- zopiclone n_demethylation->s_desmethyl r_desmethyl (R)-N-desmethyl- zopiclone n_demethylation->r_desmethyl s_noxide (+)-Zopiclone N-oxide n_oxidation->s_noxide r_noxide (-)-Zopiclone N-oxide n_oxidation->r_noxide

Caption: Metabolic pathways of racemic zopiclone.

Synthesis and Chiral Resolution of this compound Enantiomers

Synthesis of Racemic this compound

While this compound is primarily formed in vivo, its chemical synthesis is necessary for use as a reference standard in analytical and pharmacological studies. A plausible synthetic route involves the direct oxidation of racemic zopiclone.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve racemic zopiclone in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a solution of sodium bisulfite.

  • Extraction: Extract the this compound from the aqueous layer using an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the enantiomers of this compound can be achieved through chiral chromatography.

Experimental Protocol: Preparative Chiral HPLC

  • Chromatographic System: A preparative high-performance liquid chromatograph equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., Chiralcel® or Chiralpak® series), is often effective for the resolution of chiral compounds.[4]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and an alkane (e.g., hexane), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The optimal composition should be determined through method development.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the solution onto the preparative chiral column.

    • Elute the enantiomers with the optimized mobile phase.

    • Collect the fractions corresponding to each enantiomer.

    • Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

    • Assess the enantiomeric purity of each fraction using analytical chiral HPLC.

Enantioselective Analysis of this compound

Several analytical techniques are available for the stereoselective determination of this compound in biological matrices.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for the separation and quantification of this compound enantiomers.

Experimental Protocol: Enantioselective HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) of this compound from the biological matrix (e.g., plasma, urine).

  • Chromatographic Conditions:

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[5]

Experimental Workflow for SFC Method Development:

start Racemic Zopiclone N-oxide Sample csp_screening Screen Chiral Stationary Phases (e.g., polysaccharide-based) start->csp_screening modifier_screening Screen Modifiers (e.g., Methanol, Ethanol) csp_screening->modifier_screening additive_screening Screen Additives (e.g., Diethylamine) modifier_screening->additive_screening optimization Optimize Back Pressure, Temperature, and Flow Rate additive_screening->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Routine Enantioselective Analysis validation->analysis

Caption: Workflow for SFC method development.

Enantioselective Pharmacological Activity

The pharmacological activity of this compound is significantly lower than that of the parent compound. However, the enantiomers of this compound may exhibit different pharmacological profiles.

GABA-A Receptor Binding

Signaling Pathway of GABA-A Receptor Modulation:

cluster_receptor GABA-A Receptor gaba_site GABA Binding Site ion_channel Chloride Ion Channel gaba_site->ion_channel Opens bzd_site Benzodiazepine Binding Site bzd_site->ion_channel Enhances Opening hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization Cl- Influx gaba GABA gaba->gaba_site Binds zno_enantiomers (+)/(-)-Zopiclone N-oxide zno_enantiomers->bzd_site Binds (Allosteric Modulation)

Caption: GABA-A receptor signaling pathway.

Quantitative Pharmacological Data

While specific binding affinity data (Ki or IC50 values) for the individual enantiomers of this compound at the GABA-A receptor are not available in the reviewed literature, the following table summarizes the known information regarding the stereoselective properties and activity of zopiclone and its N-oxide metabolite.

CompoundEnantiomerPharmacokinetic ObservationPharmacological Activity
Zopiclone (+)-(S)-EszopicloneHigher plasma concentrations and AUC compared to (R)-enantiomer.[1]High affinity for GABA-A receptor; responsible for hypnotic effects.[6]
(-)-(R)-ZopicloneLower plasma concentrations and faster clearance.[1]Significantly lower affinity for GABA-A receptor.[6]
This compound (+)-EnantiomerHigher urinary concentrations compared to (-)-enantiomer.[3]Described as "weakly active". Specific quantitative data for the enantiomer is not available.
(-)-EnantiomerLower urinary concentrations.[3]Described as "weakly active". Specific quantitative data for the enantiomer is not available.

Conclusion and Future Directions

The enantioselective properties of this compound are an important aspect of the overall pharmacology of zopiclone. The stereoselective metabolism of the parent drug leads to a predominance of the (+)-enantiomer of the N-oxide metabolite. While analytical methods for the chiral separation of this compound are well-established, there is a notable lack of publicly available data on the specific pharmacological activities of its individual enantiomers.

Future research should focus on:

  • The synthesis and isolation of pure (+)- and (-)-Zopiclone N-oxide enantiomers.

  • In-depth pharmacological characterization of each enantiomer, including the determination of their binding affinities (Ki values) for various GABA-A receptor subtypes.

  • In vivo studies to assess the hypnotic, anxiolytic, and potential adverse effects of the individual this compound enantiomers.

A more complete understanding of the enantioselective properties of this compound will contribute to a more refined assessment of the overall safety and efficacy profile of racemic zopiclone and support the development of stereochemically pure drugs with improved therapeutic indices.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Zopiclone N-oxide in Urine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is extensively metabolized in the body, with Zopiclone N-oxide being one of its major metabolites excreted in urine.[1] Accurate and sensitive quantification of this compound in urine is crucial for pharmacokinetic studies, clinical and forensic toxicology, and in cases of suspected drug-facilitated sexual assault.[1] This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human urine. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. The procedure involves a simple sample preparation step, followed by chromatographic separation using a reversed-phase UPLC/HPLC column and subsequent detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), such as Zopiclone-D4, is used to ensure accuracy and precision.[2]

Materials and Reagents

  • Standards: this compound, Zopiclone-D4 (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (LC-MS grade)

  • Salts and Buffers: Ammonium acetate (B1210297), Sodium acetate

  • Water: Deionized water (18.2 MΩ·cm)

  • Urine: Drug-free human urine for calibration and quality control samples

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

    • Prepare a 1 mg/mL stock solution of Zopiclone-D4 in acetonitrile.

    • Store stock solutions at -20°C.[2]

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the Zopiclone-D4 stock solution with acetonitrile to a final concentration of 1 µg/mL.[2]

Sample Preparation: Dilute-and-Shoot

A simple "dilute-and-shoot" method is employed for its efficiency and minimal matrix effects.[2]

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • In a clean microcentrifuge tube, combine:

    • 200 µL of urine sample

    • 760 µL of 0.05 M sodium acetate buffer (pH 6.0)

    • 40 µL of the 1 µg/mL Zopiclone-D4 internal standard working solution.[2]

  • Vortex the mixture thoroughly.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Waters ACQUITY UPLC® or equivalent
Column ACQUITY UPLC® BEH C18, 1.7 µm, 50 x 2.1 mm
Mobile Phase A 5 mM Ammonium acetate buffer, pH 5.0
Mobile Phase B 0.05% Acetic acid in Methanol
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3.5 minutes

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.5595
2.6955
3.5955

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 405.2245.20.053020
This compound (Qualifier) 405.2143.20.053035
Zopiclone-D4 (IS) 393.1245.00.053020

Note: The specific voltages and energies may require optimization for individual instruments.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (Zopiclone-D4) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of this compound in the urine samples is determined by interpolating the peak area ratio from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this method, based on published literature.[2][3]

ParameterResult
Linearity Range 10 - 3000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Process Efficiency > 50%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample dilution Dilution with Buffer and IS urine_sample->dilution standards This compound Standards standards->dilution is Internal Standard (Zopiclone-D4) is->dilution vortex Vortex Mixing dilution->vortex injection LC Injection vortex->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Urine Urine Sample SamplePrep Sample Preparation (Dilution) Urine->SamplePrep Standards Calibrators & QCs Standards->SamplePrep IS Internal Standard IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PeakAreas Peak Area Ratios LCMS->PeakAreas Concentration This compound Concentration PeakAreas->Concentration

References

Application Note: Analysis of Zopiclone N-oxide by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is extensively metabolized in the body. One of its major metabolites is Zopiclone N-oxide.[1][2] Accurate quantification of Zopiclone and its metabolites is crucial in pharmacokinetic studies, clinical toxicology, and forensic analysis. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of Zopiclone and its metabolites, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative. However, the analysis of N-oxide compounds by GC-MS can be challenging due to their potential thermal instability in the heated GC inlet and column. This application note provides a detailed protocol for the analysis of this compound using GC-MS, incorporating a derivatization step to enhance thermal stability and ensure reliable quantification.

Metabolic Pathway of Zopiclone

Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation. The formation of this compound is a key metabolic route.

Zopiclone Metabolism Metabolic Pathway of Zopiclone Zopiclone Zopiclone N_Oxide This compound Zopiclone->N_Oxide Oxidation N_Desmethyl N-desmethylzopiclone Zopiclone->N_Desmethyl Demethylation

Caption: Metabolic conversion of Zopiclone to its major metabolites.

Experimental Workflow

The following workflow outlines the key steps for the GC-MS analysis of this compound from biological matrices.

Experimental Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Methoximation Methoximation Evaporation->Methoximation Silylation Silylation Methoximation->Silylation GC_MS GC-MS Injection and Analysis Silylation->GC_MS Data_Processing Data Acquisition and Processing GC_MS->Data_Processing

References

Application Notes and Protocols for Assessing Zopiclone N-oxide Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone, a non-benzodiazepine hypnotic, exerts its therapeutic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Zopiclone N-oxide is a primary and active metabolite of Zopiclone. These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's biological activity. The protocols herein detail methods to assess its potential cytotoxicity, induction of apoptosis, and its modulatory effects on the GABA-A receptor in relevant neuronal cell lines.

Cell Culture Protocols

The selection of an appropriate cell line is critical for obtaining relevant data. The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC-12, are commonly used in neuropharmacological research due to their neuronal characteristics.

SH-SY5Y Cell Culture

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Ham's F-12 and DMEM

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free

  • Freezing Medium: 90% FBS, 10% DMSO

Protocol for Culturing SH-SY5Y Cells:

  • Media Preparation: Prepare the complete growth medium by supplementing the Ham's F-12 and DMEM mixture with 10% FBS, 0.1 mM NEAA, and 100 U/mL penicillin/100 µg/mL streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:4 to 1:10.

PC-12 Cell Culture

Materials:

  • PC-12 cells

  • RPMI-1640 Medium

  • Horse Serum (HS), heat-inactivated

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Collagen Type IV-coated culture flasks/plates

Protocol for Culturing PC-12 Cells:

  • Media Preparation: Prepare the complete growth medium by supplementing RPMI-1640 with 10% HS, 5% FBS, and 100 U/mL penicillin/100 µg/mL streptomycin.

  • Cell Seeding: Culture PC-12 cells on collagen-coated flasks or plates.

  • Cell Maintenance: Change the medium every 2-3 days. PC-12 cells grow in clusters and may not require trypsinization for passaging. Cells can often be detached by gentle pipetting.

  • Cell Passaging: When passaging, it is beneficial to retain about 20% of the conditioned medium to promote cell growth.

Cytotoxicity Assays

To evaluate the potential toxic effects of this compound on neuronal cells, two standard cytotoxicity assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Assay

Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: Cytotoxicity Assays

Treatment GroupConcentration (µM)MTT Assay (Absorbance at 570 nm)% Cell Viability (MTT)LDH Assay (Absorbance at 490 nm)% Cytotoxicity (LDH)
Vehicle Control01000
This compound1
10
50
100
Positive ControlVaries100

Apoptosis Assay

The Annexin V/Propidium (B1200493) Iodide (PI) assay is a widely used method to detect apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cytotoxicity assays.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with DPBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.

  • Cell Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis Assay

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compound1
10
50
100
Positive ControlVaries

GABA-A Receptor Functional Assay

A fluorescent membrane potential assay using a FLIPR® (Fluorometric Imaging Plate Reader) system is a high-throughput method to assess the modulatory activity of this compound on GABA-A receptors.

Principle: This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Activation of the GABA-A receptor, a chloride ion channel, leads to an influx of Cl- ions, causing hyperpolarization of the cell membrane. Positive allosteric modulators will potentiate the GABA-induced hyperpolarization, resulting in a greater change in fluorescence.

Protocol:

  • Cell Line: Use a cell line stably expressing the desired GABA-A receptor subunits (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Cell Seeding: Seed the cells in a 384-well black-wall, clear-bottom plate at a density of 10,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[1][2]

  • Dye Loading: Prepare the FLIPR Membrane Potential Assay Kit dye loading buffer according to the manufacturer's instructions. Add 25 µL of the dye loading buffer to each well. Incubate for 30-60 minutes at 37°C or room temperature.[2][3]

  • Compound Plate Preparation: Prepare a 5X concentration plate of this compound and a known GABA-A receptor agonist (e.g., GABA) and positive modulator (e.g., Diazepam) in assay buffer (e.g., HBSS with 20 mM HEPES).

  • FLIPR Assay:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Initiate the assay by adding 12.5 µL of this compound or control compounds to the cell plate.

    • After a short pre-incubation (e.g., 3-5 minutes), add 12.5 µL of a sub-maximal concentration (e.g., EC20) of GABA.

    • Monitor the change in fluorescence intensity over time.

Data Presentation: GABA-A Receptor Functional Assay

CompoundConcentration (µM)Baseline FluorescencePeak Fluorescence after GABA Addition% Change in Fluorescence
Vehicle + GABA (EC20)-
This compound + GABA (EC20)0.1
1
10
100
Diazepam + GABA (EC20)1

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Zopiclone This compound Zopiclone->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway.

Experimental Workflow: Cytotoxicity and Apoptosis Assays

Cytotoxicity_Apoptosis_Workflow cluster_assays Assays start Start seed_cells Seed Neuronal Cells (SH-SY5Y or PC-12) in 96-well or 6-well plates start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_compound Treat with this compound (various concentrations) incubate_24h->treat_compound incubate_treatment Incubate for 24, 48, or 72h treat_compound->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay ldh_assay LDH Assay incubate_treatment->ldh_assay annexin_v_assay Annexin V/PI Assay incubate_treatment->annexin_v_assay analyze_data Data Analysis (Calculate % viability, % cytotoxicity, % apoptosis) mtt_assay->analyze_data ldh_assay->analyze_data annexin_v_assay->analyze_data end End analyze_data->end

Caption: Workflow for cytotoxicity and apoptosis assays.

Experimental Workflow: GABA-A Receptor Functional Assay

GABA_A_Functional_Workflow start Start seed_cells Seed GABA-A Receptor Expressing Cells in 384-well plates start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight dye_loading Load with Voltage-Sensitive Dye incubate_overnight->dye_loading incubate_dye Incubate for 30-60 min dye_loading->incubate_dye flipr_assay FLIPR Assay: 1. Add this compound 2. Add GABA (EC20) 3. Measure Fluorescence incubate_dye->flipr_assay data_analysis Data Analysis (Calculate % change in fluorescence) flipr_assay->data_analysis end End data_analysis->end

Caption: Workflow for GABA-A receptor functional assay.

References

Application Notes and Protocols for In Vitro Zopiclone N-oxide Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is extensively metabolized in the liver prior to its excretion. Two of its major metabolites are Zopiclone N-oxide and N-desmethyl-zopiclone.[1][2] Understanding the in vitro metabolism of zopiclone, particularly the formation of its N-oxide metabolite, is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. This compound is an active metabolite, although it is less potent than the parent compound.[3] This document provides detailed application notes and experimental protocols for conducting in vitro assays to study the formation of this compound.

The primary enzymes responsible for the metabolism of zopiclone in humans are cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2C8.[1][4] In vitro studies using human liver microsomes have shown that both N-desmethyl-zopiclone and this compound formation are significantly correlated with CYP3A4 activity.[1] Recombinant CYP2C8 has also demonstrated high enzymatic activity towards the metabolism of zopiclone.[1]

These protocols will detail the use of human liver microsomes and recombinant human CYP enzymes to investigate the kinetics of this compound formation. The analytical quantification of the metabolite is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Data Presentation

The following table summarizes the kinetic parameters for the formation of this compound in human liver microsomes.

ParameterValueSource
Km (μM)84 ± 19[1]
Vmax (pmol/min/mg)54 ± 5[1]

Metabolic Pathway of Zopiclone to this compound

The formation of this compound from Zopiclone is a phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

Zopiclone Metabolism Zopiclone Zopiclone Zopiclone_N_oxide This compound Zopiclone->Zopiclone_N_oxide CYP3A4, CYP2C8 (N-oxidation) N_desmethyl_zopiclone N-desmethyl-zopiclone Zopiclone->N_desmethyl_zopiclone CYP3A4, CYP2C8 (N-demethylation)

Metabolic pathway of Zopiclone.

Experimental Protocols

Protocol 1: Determination of this compound Formation Kinetics in Human Liver Microsomes

This protocol describes how to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from Zopiclone using pooled human liver microsomes.

Materials:

  • Zopiclone

  • This compound (analytical standard)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Experimental Workflow:

HLM_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Zopiclone dilutions, HLMs, NADPH system) pre_incubation Pre-incubate Zopiclone and HLMs at 37°C prep_reagents->pre_incubation initiate_reaction Initiate reaction with NADPH regenerating system pre_incubation->initiate_reaction incubation Incubate at 37°C with shaking initiate_reaction->incubation terminate_reaction Terminate reaction (e.g., cold ACN with IS) incubation->terminate_reaction centrifuge Centrifuge to precipitate protein terminate_reaction->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant lc_ms_analysis LC-MS/MS Analysis collect_supernatant->lc_ms_analysis data_analysis Data Analysis (Kinetic parameter determination) lc_ms_analysis->data_analysis

Workflow for HLM metabolism assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Zopiclone in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Prepare a series of Zopiclone dilutions in potassium phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 200 µM in the incubation.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the Zopiclone dilutions.

    • Add the diluted human liver microsomes to each well/tube.

    • Pre-incubate the plate/tubes for 5-10 minutes at 37°C to allow the substrate and enzymes to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube. The final incubation volume is typically 100-200 µL.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (ACN) containing the internal standard (e.g., 2 volumes of ACN for every 1 volume of incubation mixture).

    • Vortex the samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.

    • Develop a standard curve using known concentrations of this compound to quantify the amount of metabolite formed in the experimental samples.

  • Data Analysis:

    • Calculate the rate of this compound formation at each substrate concentration (pmol/min/mg protein).

    • Plot the reaction velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: Phenotyping of this compound Formation using Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP isoforms responsible for the N-oxidation of Zopiclone using a panel of recombinant human CYP enzymes.

Materials:

  • Zopiclone

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, and other relevant isoforms) co-expressed with cytochrome P450 reductase

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Control microsomes (without expressed CYP enzymes)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Zopiclone.

    • Dilute the recombinant CYP enzymes and control microsomes to the desired concentration (e.g., 10-50 pmol CYP/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted recombinant CYP enzymes or control microsomes.

    • Add Zopiclone to each well/tube to a final concentration that is close to the Km value determined in human liver microsomes (e.g., 84 µM) or a single, fixed concentration if screening.

    • Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time at 37°C.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction with ice-cold acetonitrile containing the internal standard.

    • Centrifuge to pellet the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Compare the rate of this compound formation across the different recombinant CYP isoforms.

    • The isoform(s) that produce the highest amount of the metabolite are the primary enzymes responsible for its formation. The activity in control microsomes should be negligible.

Protocol 3: CYP Inhibition Assay for this compound Formation

This protocol is used to assess the potential of a test compound to inhibit the formation of this compound, which is indicative of a potential drug-drug interaction.

Materials:

  • Zopiclone

  • Pooled human liver microsomes

  • Test compound (potential inhibitor)

  • Known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Zopiclone. The final concentration in the assay should be approximately the Km value.

    • Prepare a series of dilutions of the test compound and the positive control inhibitor.

    • Dilute human liver microsomes in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the test compound dilutions or the positive control. Include a vehicle control (no inhibitor).

    • Add the diluted human liver microsomes.

    • Add Zopiclone.

    • Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time at 37°C.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction with ice-cold acetonitrile containing the internal standard.

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Quantify the formation of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of this compound formation for each concentration of the test compound and the positive control relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro metabolism of Zopiclone to this compound. By utilizing human liver microsomes and recombinant CYP enzymes, researchers can elucidate the kinetic parameters of this metabolic pathway, identify the key enzymes involved, and assess the potential for drug-drug interactions. These studies are integral to the preclinical development and regulatory evaluation of new chemical entities that may be co-administered with Zopiclone.

References

Application Notes and Protocols: Analytical Method Validation for Zopiclone N-oxide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the quantification of Zopiclone (B121070) N-oxide in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. It is extensively metabolized in the body, with Zopiclone N-oxide being one of its major metabolites. Accurate and reliable quantification of this compound in plasma is crucial for understanding the pharmacokinetics of zopiclone and for clinical and forensic toxicology. This document outlines a validated LC-MS/MS method for the determination of this compound in plasma, detailing the experimental procedures and summarizing the validation data.

Method Overview

The analytical method involves the extraction of this compound and an internal standard (IS) from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. The method has been validated for linearity, accuracy, precision, recovery, and stability.

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A robust sample preparation procedure is critical for removing plasma proteins and other interfering substances. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed.

Protocol 1: Solid Phase Extraction (SPE) [1][2]

  • Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [3][4]

  • Aliquot: To 200 µL of plasma in a clean tube, add the internal standard.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and 2-propanol).

  • Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection.

Chromatographic Conditions

Chromatographic separation is essential to resolve this compound from other plasma components and potential metabolites.

  • Column: A reversed-phase C18 or a similar column is typically used (e.g., Symmetry shield RP8, 150 mm x 4.6 mm, 3.5 µm)[1][2].

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common[1][5].

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min[3][4].

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Injection Volume: A small volume, typically 5-20 µL, is injected onto the column[4].

Mass Spectrometric Conditions

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • This compound transition: m/z 405.2 > 245.2[6]

    • Internal Standard transition: This will depend on the specific IS used.

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity.

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies.

Table 1: Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 150[1]> 0.99
This compound (enantiomers)7.5 - 500[3][4]> 0.99

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-batch Accuracy (%)Intra-batch Precision (%CV)Inter-batch Accuracy (%)Inter-batch Precision (%CV)
This compoundLLOQ, QC Low, Mid, High89.5 - 109.1[1]3.0 - 14.7[1]89.5 - 109.1[1]3.0 - 14.7[1]

Table 3: Recovery and Matrix Effect

AnalyteExtraction MethodMean Recovery (%)Matrix Effect (%)
This compoundSolid Phase Extraction≥ 90[1]Not explicitly stated, but method was successful in a bioavailability study[1]
This compound (enantiomers)Liquid-Liquid Extraction72.5 and 70.7[3][4]Not explicitly stated, but precision and accuracy were acceptable[3][4]

Table 4: Stability

Stability ConditionDurationAnalyteStability (%)
Freeze-thaw3 cyclesZopicloneStable[7][8]
Short-term (Bench-top)24 hours at room temperatureThis compoundStable in processed samples[6]
Long-term1 month at -20°CThis compoundStable[6]
Post-preparative (Autosampler)24 hours at 10°CThis compoundStable[6]

Note: Stability data for this compound specifically can be limited; some data is inferred from studies on Zopiclone and its metabolites.

Mandatory Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Method 1 LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Method 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Tandem Mass Spectrometry (ESI+, MRM) Chromatography->Detection Data_Processing Data Acquisition and Processing Detection->Data_Processing

Caption: Workflow for this compound analysis in plasma.

G Method Validation Logical Flow cluster_validation_params Validation Parameters Method_Development Method Development Validation Method Validation Method_Development->Validation Sample_Analysis Routine Sample Analysis Validation->Sample_Analysis Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Logical flow of the analytical method validation process.

References

Application of Zopiclone N-oxide in Drug-Facilitated Assault Case Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and analysis of Zopiclone (B121070) N-oxide in the context of drug-facilitated assault (DFA) investigations. Zopiclone, a non-benzodiazepine hypnotic agent, is increasingly encountered in forensic cases due to its sedative properties and potential for misuse. Its rapid metabolism necessitates the analysis of its metabolites, such as Zopiclone N-oxide, to extend the detection window and aid in the interpretation of toxicological findings.

Introduction to Zopiclone and its Use in DFA

Zopiclone is a short-acting hypnotic drug prescribed for the treatment of insomnia. Its rapid onset of action and sedative-hypnotic effects make it a substance of abuse and a tool for criminal activities, including drug-facilitated crimes.[1][2] Due to its relatively short half-life of 4-6 hours, the detection of the parent drug in biological samples can be challenging, especially if there is a delay in reporting the assault. Therefore, forensic toxicological analysis often targets its major metabolites, N-desmethylzopiclone (NDZOP) and this compound (ZOPNO), which may be present in biological matrices for a longer duration.

Metabolism and Pharmacokinetics of Zopiclone

Following oral administration, zopiclone is extensively metabolized in the liver. The main metabolic pathways are N-demethylation to form N-desmethylzopiclone and N-oxidation to form this compound. This compound is a significant metabolite and its detection in biological samples, particularly urine, is a reliable indicator of zopiclone exposure. Due to the rapid elimination of the parent drug, urine is often the preferred matrix for analysis in suspected DFA cases where a delay in sample collection is common.

Metabolic Pathway of Zopiclone

Zopiclone_Metabolism Zopiclone Zopiclone N_Oxide This compound Zopiclone->N_Oxide N-Oxidation N_Desmethyl N-desmethylzopiclone Zopiclone->N_Desmethyl N-Demethylation

Caption: Metabolic conversion of Zopiclone to its major metabolites.

Analytical Protocols for this compound Detection

The following protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and this compound in urine.[3][4][5]

Experimental Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Dilute Dilution Spike->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analysis of this compound in urine.

Materials and Reagents
  • Zopiclone, this compound, and N-desmethylzopiclone reference standards

  • Zopiclone-d4 (internal standard)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Ultrapure water

  • Drug-free urine for calibration and quality control samples

Sample Preparation
  • To 50 µL of urine sample, add 50 µL of the internal standard working solution (Zopiclone-d4).

  • Add 900 µL of the mobile phase starting condition (e.g., 95% 2 mM ammonium formate with 0.1% formic acid in water).

  • Vortex mix the sample.

  • Transfer the sample to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is utilized.[3][4][5]

ParameterCondition
LC Column A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 2 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B 2 mM Ammonium formate with 0.1% formic acid in methanol
Gradient A suitable gradient from low to high organic phase over a short run time (e.g., 3.5 minutes)[3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zopiclone389.1244.1
This compound 405.1 244.1
N-desmethylzopiclone375.1244.1
Zopiclone-d4 (IS)393.1248.1

Data Presentation and Interpretation

The validation of the analytical method is critical for its application in forensic casework. The following table summarizes typical validation parameters for the LC-MS/MS method described.

Table 1: Method Validation Parameters for the Analysis of Zopiclone and its Metabolites in Urine

ParameterZopicloneThis compound N-desmethylzopiclone
Linearity (ng/mL) 10 - 300010 - 300010 - 3000
Lower Limit of Quantitation (LLOQ) (ng/mL) 101010
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% bias) Within ±15%Within ±15%Within ±15%

Interpretation of Results in DFA Cases

The presence of this compound in a urine sample is a definitive indicator of zopiclone ingestion. In DFA cases, where the victim may not be able to provide a clear history, the toxicological findings are of paramount importance. The concentration of this compound, along with the parent drug and other metabolites, can provide information regarding the time of drug administration. However, the interpretation must be done with caution, considering factors such as the dose administered, individual metabolism, and the time elapsed between the event and sample collection.

It is also crucial to consider the stability of the analytes. Zopiclone and its metabolites can degrade under certain storage conditions, particularly at elevated pH and temperature, to form 2-amino-5-chloropyridine (B124133) (ACP).[3][4] Therefore, the analysis of ACP is recommended for a correct interpretation of the results.[4] If high concentrations of ACP are found, the concentrations of zopiclone and its metabolites should be interpreted with great caution.[3][4]

While specific quantitative data from DFA case studies involving this compound are not extensively published, the presented analytical methodology provides a robust framework for its detection and quantification, thereby assisting in the investigation of such crimes.

References

Application Notes and Protocols for the Study of Zopiclone N-oxide in Sleep Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070) N-oxide is a primary, pharmacologically active metabolite of the nonbenzodiazepine hypnotic agent, zopiclone.[1][2] Zopiclone is widely prescribed for the short-term treatment of insomnia and exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAᴀ) receptor complex, similar to benzodiazepines.[3] While zopiclone has been extensively studied for its effects on sleep architecture, there is a notable lack of direct research on the independent hypnotic properties of its N-oxide metabolite. These notes provide a comprehensive overview of the current understanding of Zopiclone N-oxide and offer detailed protocols for the study of zopiclone, which can be adapted for the investigation of its metabolites.

Pharmacology and Metabolism of Zopiclone

Zopiclone, a cyclopyrrolone derivative, is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1.[4] This metabolism results in the formation of two major metabolites: this compound, which is weakly active, and N-desmethylzopiclone, which is considered inactive.[4] Approximately 12% of a dose of zopiclone is converted to the N-oxide derivative.[4]

Mechanism of Action

Zopiclone and its active metabolites are thought to exert their effects by binding to the benzodiazepine (B76468) site on the GABAᴀ receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, anticonvulsant, and myorelaxant properties.[3] While this compound is considered pharmacologically active, its specific affinity for GABAᴀ receptor subtypes and its potency relative to the parent compound have not been extensively characterized in publicly available literature.

Quantitative Data: Pharmacokinetics of Zopiclone and its Metabolites

The following table summarizes the key pharmacokinetic parameters of zopiclone and its primary metabolites in humans.

ParameterZopicloneThis compoundN-desmethylzopicloneReference(s)
Bioavailability ~80%Not directly studiedNot directly studied[2]
Protein Binding 45-80%Not specifiedNot specified[2]
Time to Peak Plasma Concentration (Tmax) ~1 hourNot specifiedNot specified[4]
Elimination Half-life (t½) 3.5 - 6.5 hours~4.5 hours~7.4 hours[4]
Metabolism Hepatic (CYP3A4, CYP2E1)Further metabolism not detailedFurther metabolism not detailed[4]
Excretion Primarily renal (as metabolites)RenalRenal[2]

Signaling Pathway and Metabolism

The metabolic conversion of zopiclone to its N-oxide and N-desmethyl metabolites is a key aspect of its pharmacology.

G Metabolic Pathway of Zopiclone Zopiclone Zopiclone CYP3A4_CYP2E1 CYP3A4 / CYP2E1 (Liver) Zopiclone->CYP3A4_CYP2E1 Zopiclone_N_oxide This compound (weakly active) N_desmethylzopiclone N-desmethylzopiclone (inactive) CYP3A4_CYP2E1->Zopiclone_N_oxide Oxidation CYP3A4_CYP2E1->N_desmethylzopiclone Demethylation G Preclinical Sleep Study Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis Animal_Acclimation Animal Acclimation Surgical_Implantation Surgical Implantation (EEG/EMG Electrodes) Animal_Acclimation->Surgical_Implantation Recovery Recovery Period Surgical_Implantation->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline_Recording Baseline Recording (24h) Habituation->Baseline_Recording Drug_Administration Drug/Vehicle Administration (this compound) Baseline_Recording->Drug_Administration Experimental_Recording Experimental Recording (24h) Drug_Administration->Experimental_Recording Sleep_Scoring Sleep Scoring (Wake, NREM, REM) Experimental_Recording->Sleep_Scoring Data_Extraction Data Extraction (Sleep Parameters) Sleep_Scoring->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis

References

Troubleshooting & Optimization

Zopiclone N-oxide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of Zopiclone (B121070) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is Zopiclone N-oxide?

A1: this compound is a metabolite of the hypnotic drug Zopiclone.[1][2] It is formed through the oxidation of Zopiclone and is considered to be less active than the parent compound.[1] this compound is also identified as a potential impurity in Eszopiclone (B1671324), the S-enantiomer of Zopiclone.[1]

Q2: What is the primary degradation product of this compound?

A2: The primary and most well-documented degradation product of this compound, as well as Zopiclone and its other major metabolite N-desmethylzopiclone, is 2-amino-5-chloropyridine (B124133) (ACP).[3] The formation of ACP is a critical indicator of degradation during stability studies and analysis of biological samples.[3][4]

Q3: What are the main factors that influence the stability of this compound?

A3: The stability of this compound is significantly influenced by pH and temperature.[5][4] Degradation to 2-amino-5-chloropyridine (ACP) is accelerated under alkaline (high pH) conditions and at elevated temperatures.[5][4] It has been noted that this compound is unstable in alkaline solutions and at high temperatures, leading to its degradation to ACP during hydrolysis processes.[5]

Q4: How should samples containing this compound be stored to ensure stability?

A4: To minimize degradation, samples containing this compound should be stored at low temperatures. Studies on the stability of this compound in urine have shown that it is stable for up to one month when stored at -20°C.[4] Conversely, at room temperature (20°C), its stability is less than one day.[4] For analytical purposes, it is crucial to control the pH of biological matrices; for instance, stabilizing rat plasma at pH 4.2 has been shown to be effective.[6]

Q5: Are there any other known degradation pathways for this compound besides hydrolysis to ACP?

A5: While hydrolysis to 2-amino-5-chloropyridine (ACP) is the most prominently reported degradation pathway, other potential degradation routes may exist under different stress conditions such as oxidation and photolysis.[7] Electrochemical oxidation studies on Zopiclone have indicated that the piperazine (B1678402) moiety is a target, leading to the formation of this compound among other oxidation products.[7] Further degradation of the N-oxide under oxidative stress could potentially lead to other products, though ACP remains the key identified degradant.[8] Photodegradation studies on the parent drug, Zopiclone, have identified several degradation products, suggesting that this compound may also be susceptible to photolytic degradation.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of 2-amino-5-chloropyridine (ACP) in my analytical run.

Potential Cause Troubleshooting Step
Sample Degradation Prior to Analysis - Verify the storage conditions of your samples. This compound is unstable at room temperature and under alkaline conditions.[4] Ensure samples were consistently stored at -20°C or lower. - Check the pH of your sample matrix. A high pH can accelerate the degradation to ACP.[5] Consider adjusting the pH to an acidic range (e.g., pH 4.2) to improve stability.[6]
Degradation During Sample Preparation - Evaluate the temperature and pH during your extraction or dilution steps. Prolonged exposure to room temperature or basic solutions can cause degradation. - Minimize the time between sample thawing/preparation and analysis.
In-source Degradation in Mass Spectrometry - If using LC-MS, in-source fragmentation could potentially contribute to the ACP signal. Review your MS source parameters (e.g., temperature, voltages) to minimize in-source degradation.

Issue 2: Poor recovery of this compound in spiked samples.

Potential Cause Troubleshooting Step
Adsorption to Container Surfaces - Use silanized glassware or low-adsorption polypropylene (B1209903) tubes for sample collection and preparation to minimize loss of the analyte.
Degradation in Stock or Working Solutions - Prepare fresh stock and working solutions of this compound. Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] - Avoid repeated freeze-thaw cycles of stock solutions.[1]
Suboptimal Extraction Efficiency - Re-evaluate your sample extraction method. Ensure the chosen solvent and pH conditions are optimal for the extraction of this compound without causing degradation.

Data Presentation

Table 1: Stability of this compound in Urine at Various Temperatures

Storage TemperatureStability DurationReference
20°C< 1 day[4]
4°C1 week[4]
-20°C1 month[4]

Experimental Protocols

Forced Degradation Studies Protocol

This protocol is adapted from established methods for Zopiclone and Eszopiclone and can be applied to investigate the degradation of this compound.[9] The goal is to achieve 5-20% degradation.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2 M HCl.

    • Incubate the mixture at 60°C for 2 hours.[9]

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 2 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2 M NaOH.

    • Incubate the mixture at 60°C for 30 minutes.[9]

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 2 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5% hydrogen peroxide (H₂O₂).[9]

    • Keep the solution at room temperature for 2 hours.[9]

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the solid this compound in a hot air oven maintained at 60°C for 24 hours.[9]

    • After exposure, dissolve the residue in the mobile phase and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a combination of UV and visible light, aiming for an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[10]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, dilute the samples with the mobile phase to a suitable concentration for analysis.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products, primarily 2-amino-5-chloropyridine (ACP).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be optimized for separation.

  • Detection: UV detection at a wavelength where both this compound and its degradants have significant absorbance (e.g., around 303 nm or 305 nm).

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_degradation This compound Degradation Pathway Zopiclone_N_oxide This compound Intermediate Ring-Opened Intermediate (Hypothesized) Zopiclone_N_oxide->Intermediate Hydrolysis (Alkaline pH, Heat) ACP 2-amino-5-chloropyridine (ACP) Intermediate->ACP

This compound to ACP Degradation

G cluster_workflow Forced Degradation Study Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze Stressed Samples using Stability-Indicating HPLC Method Stress->Analysis Identification Identify and Characterize Degradation Products (e.g., using LC-MS) Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway End Report Findings Pathway->End

References

Technical Support Center: Overcoming Matrix Effects in Zopiclone N-oxide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Zopiclone (B121070) N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant ion suppression/enhancement for Zopiclone N-oxide in my LC-MS/MS analysis. How can I confirm this is a matrix effect?

A: Ion suppression or enhancement is a strong indicator of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte. To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of this compound confirms the presence of a matrix effect.

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A: The choice of sample preparation is critical in mitigating matrix effects. While protein precipitation (PPT) is a simple technique, it is often the least effective at removing interfering matrix components.[1] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective for cleaner sample preparation. For this compound in plasma, SPE has been shown to provide high recovery rates of over 90%.[2] LLE is also a viable option, with reported recoveries around 70-75% for this compound enantiomers.[3][4] The optimal technique will depend on your specific matrix and analytical requirements. A comparison of these techniques is summarized in the table below.

Q3: I'm still experiencing matrix effects after sample preparation. What other analytical parameters can I optimize?

A: If matrix effects persist, consider the following:

  • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry.

  • Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your instrument allows, switching to APCI may reduce ion suppression.

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. A deuterated analog of this compound, such as Zopiclone-d8 N-Oxide, is an ideal choice as it will co-elute and experience similar ionization effects as the analyte.[6][7] If a SIL IS for the N-oxide is unavailable, a deuterated standard for the parent drug, like Eszopiclone-D8, can also be effective.[8][9]

Q4: My recovery of this compound is low. What are the potential causes and solutions?

A: Low recovery can stem from several factors during sample preparation:

  • Sub-optimal pH: The pH of the sample and extraction solvents is crucial for efficient extraction. Ensure the pH is adjusted to optimize the partitioning of this compound into the extraction solvent.

  • Inappropriate Solvent/Sorbent: In LLE, the choice of extraction solvent is critical. For SPE, the sorbent type and the wash/elution solvent compositions must be carefully selected and optimized.

  • Incomplete Elution: In SPE, ensure the elution solvent is strong enough to fully recover the analyte from the sorbent. You may need to increase the organic content or modify the pH of the elution solvent.

  • Analyte Instability: this compound can be unstable under certain conditions, such as alkaline pH and high temperatures, where it may degrade to 2-amino-5-chloropyridine.[10] Ensure your sample handling and preparation conditions are optimized to maintain analyte stability.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniquePrincipleReported Recovery for this compoundEffectiveness in Reducing Matrix Effects
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.≥ 90%[2][11]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.70-75%[3][4]Moderate to High
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent or acid. The supernatant is then analyzed.Data not specifically available for this compound, but generally lower for many analytes compared to SPE and LLE.Low

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of zopiclone and its metabolites.[2]

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of plasma sample, add an appropriate amount of internal standard (e.g., Zopiclone-d8 N-Oxide). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Rat Plasma

This protocol is based on a method for the enantioselective analysis of zopiclone and its metabolites.[3][4]

  • Sample Preparation: To 0.5 mL of plasma sample, add an appropriate internal standard.

  • pH Adjustment: Add 0.5 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) to the plasma sample.

  • Extraction: Add 4 mL of an appropriate extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 90:10 v/v).

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for Biological Fluids

This is a general protocol as specific details for this compound are less common due to the preference for more rigorous cleanup methods.

  • Sample Preparation: To 100 µL of plasma or urine, add an appropriate amount of internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent like methanol).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution) before LC-MS/MS analysis.

Mandatory Visualizations

Troubleshooting_Matrix_Effects start Ion Suppression or Enhancement Observed confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me optimize_sp Optimize Sample Preparation confirm_me->optimize_sp Confirmed spe Solid-Phase Extraction (SPE) (High Recovery) optimize_sp->spe Choose Method lle Liquid-Liquid Extraction (LLE) (Good Alternative) optimize_sp->lle Choose Method ppt Protein Precipitation (PPT) (Simple, but less effective) optimize_sp->ppt Choose Method optimize_lcms Optimize LC-MS/MS Method spe->optimize_lcms Issue Persists resolved Matrix Effect Minimized spe->resolved Issue Resolved lle->optimize_lcms Issue Persists lle->resolved Issue Resolved ppt->optimize_lcms Issue Persists chromatography Improve Chromatographic Separation optimize_lcms->chromatography Select Strategy ionization Switch Ionization Source (e.g., to APCI) optimize_lcms->ionization Select Strategy is Use Stable Isotope-Labeled Internal Standard optimize_lcms->is Select Strategy chromatography->resolved ionization->resolved is->resolved

Caption: Troubleshooting Decision Tree for Matrix Effects.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General Bioanalytical Workflow for this compound.

References

Optimizing ionization efficiency for Zopiclone N-oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry analysis of Zopiclone N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for this compound analysis?

A1: Electrospray ionization (ESI) in positive ion mode is the most commonly used and recommended technique for the analysis of this compound. ESI is well-suited for polar and ionizable compounds like this compound. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds and may be less prone to matrix effects, but ESI is generally the preferred starting point.

Q2: I am observing a prominent peak at m/z [M+H-16]⁺, corresponding to the loss of an oxygen atom. What is causing this?

A2: This phenomenon is known as in-source deoxygenation and is a common characteristic of N-oxide compounds. It can be caused by two main factors:

  • Thermal Degradation: N-oxides can be thermally labile, and the high temperatures in the mass spectrometer's ion source can cause the loss of the oxygen atom.

  • In-source Collision-Induced Dissociation (CID): High cone, declustering, or fragmentor voltages can induce fragmentation of the molecule before it reaches the mass analyzer.

To minimize deoxygenation, it is crucial to carefully optimize the ion source temperature and cone/fragmentor voltages.

Q3: How can I improve a low signal or poor ionization efficiency for this compound?

A3: To enhance the signal for this compound, consider the following:

  • Mobile Phase Composition: Ensure your mobile phase promotes protonation. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or additives such as formic acid at low concentrations (e.g., 0.1%) can improve ionization efficiency. A typical mobile phase consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an additive.

  • Ion Source Parameters: Systematically optimize key ESI source parameters, including capillary voltage, source temperature, and nebulizer and drying gas flow rates.

  • Sample Preparation: Efficient sample extraction with minimal matrix effects is critical. Validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols should be used to clean up the sample before injection.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: For this compound (exact mass of the neutral molecule is approximately 404.11 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of approximately 405.1. Common product ions observed in tandem mass spectrometry (MS/MS) can be used for Multiple Reaction Monitoring (MRM) for quantification.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal for this compound Inefficient ionization.- Add 0.1% formic acid or 10-13 mM ammonium acetate to the mobile phase to promote protonation.[1]- Optimize capillary voltage, nebulizer gas flow, and drying gas flow and temperature.
Poor sample recovery.- Ensure your sample extraction method (SPE or LLE) is validated for this compound.
Instrument sensitivity issue.- Perform instrument calibration and tuning as per manufacturer's guidelines.
High In-Source Deoxygenation ([M+H-16]⁺ peak is dominant) Ion source temperature is too high.- Systematically reduce the source/capillary temperature. Start with a lower temperature (e.g., 100-120 °C) and gradually increase it while monitoring the ratio of [M+H]⁺ to [M+H-16]⁺.
Cone/Fragmentor voltage is too high.- Decrease the cone, declustering, or fragmentor voltage to reduce in-source fragmentation.
Poor Peak Shape in Chromatography Inappropriate mobile phase or column chemistry.- Use a suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).- Ensure the mobile phase pH is appropriate for the analyte. The use of ammonium acetate can help with peak shape.[1]
Column overload.- Reduce the injection volume or the concentration of the sample.
Signal Instability or High Background Noise Contaminated mobile phase or LC system.- Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.
Matrix effects from the sample.- Improve sample clean-up procedures.- Consider using a divert valve to direct the early and late eluting parts of the chromatogram to waste.

Experimental Protocols

Recommended Starting LC-MS/MS Parameters for this compound

This table provides a set of starting parameters based on a validated method for the analysis of this compound. These should be optimized for your specific instrument and application.

ParameterValue
Liquid Chromatography
ColumnAscentis® Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm)[1]
Mobile Phase A13 mM ammonium acetate in water[1]
Mobile Phase B13 mM ammonium acetate in methanol[1]
GradientIsocratic at 52:48 (A:B)[1]
Flow Rate0.4 mL/min[1]
Column Temperature35 °C[1]
Injection Volume1 µL[1]
Mass Spectrometry
Ionization ModeESI Positive[1]
MS/MS ModeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z)405.13[1]
Product Ions (m/z)58.01, 143.29, 245.03[1]

Visualizations

Workflow for Optimizing this compound Ionization

G cluster_prep Sample & Mobile Phase Preparation cluster_infusion Direct Infusion & Initial Optimization cluster_deoxygenation Control of In-Source Deoxygenation cluster_lcms LC-MS/MS Analysis p1 Prepare this compound standard in initial mobile phase p2 Mobile Phase: Water/Methanol with 0.1% Formic Acid or 10mM Ammonium Acetate p1->p2 i1 Infuse standard solution into MS p2->i1 i2 Optimize Capillary Voltage i1->i2 i3 Optimize Nebulizer & Drying Gas i2->i3 d1 Set low Source Temp (e.g., 120°C) & Cone Voltage i3->d1 d2 Monitor [M+H]⁺ / [M+H-16]⁺ ratio d1->d2 d3 Incrementally increase Temp & Voltage d2->d3 d4 Find optimal balance for signal vs. deoxygenation d3->d4 l1 Inject sample onto LC system with optimized parameters d4->l1 l2 Acquire data using MRM transitions l1->l2

Caption: A workflow for the systematic optimization of ionization parameters for this compound analysis.

Troubleshooting Logic for In-Source Deoxygenation

G cluster_temp Temperature Optimization cluster_voltage Voltage Optimization start High [M+H-16]⁺ peak observed? t1 Reduce Source/Capillary Temperature start->t1 Yes success Problem Solved: Proceed with analysis start->success No t2 Re-analyze sample t1->t2 t3 Deoxygenation reduced? t2->t3 v1 Reduce Cone/Fragmentor Voltage t3->v1 No t3->success Yes v2 Re-analyze sample v1->v2 v3 Deoxygenation reduced? v2->v3 v3->success Yes fail Issue persists: Consider alternative ionization (APCI) or further method development v3->fail No

References

Troubleshooting low recovery of Zopiclone N-oxide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Zopiclone (B121070) N-oxide during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is Zopiclone N-oxide and why is its recovery important?

This compound is a primary, active metabolite of Zopiclone, a non-benzodiazepine hypnotic used for treating insomnia.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Low and inconsistent recovery during extraction can lead to underestimation of its concentration, affecting the reliability of these studies.

Q2: What are the key physicochemical properties of this compound that influence its extraction?

This compound is more polar than its parent compound, Zopiclone. This increased polarity, due to the N-oxide group, affects its solubility and partitioning behavior in different solvents, which is a critical consideration for developing effective extraction protocols. Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties

PropertyZopicloneThis compound
Molecular Formula C17H17ClN6O3C17H17ClN6O4
Molecular Weight 388.8 g/mol [2]404.81 g/mol [3]
Appearance -Off-White to Pale Beige Solid[1]
logP (octanol/water) -1.567 (Crippen Calculated)[4]
pKa -4.92 ± 0.20 (Predicted)[1]
Solubility Poorly water-soluble[5]Slightly soluble in Chloroform, DMSO, and Methanol (B129727) (with heating/sonication)[1]

Q3: What are the common extraction techniques for this compound?

The most common techniques for extracting this compound from biological matrices such as plasma and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6][7][8] The choice between these methods often depends on the sample volume, required purity, and the specific analytical instrumentation being used.

Troubleshooting Low Recovery

Low Recovery in Solid-Phase Extraction (SPE)

Problem: I am experiencing low recovery of this compound using a standard C18 SPE cartridge. What are the likely causes and solutions?

Possible Causes & Troubleshooting Steps:

  • Insufficient Retention: Due to its polarity, this compound may not be adequately retained on non-polar sorbents like C18, leading to its loss during sample loading and washing.

    • Solution: Consider using a more polar or mixed-mode SPE sorbent, such as a polymeric or hydrophilic-lipophilic balanced (HLB) cartridge.

  • Inappropriate pH: The pH of the sample and wash solutions can significantly impact the ionization state and retention of this compound.

    • Solution: Adjust the pH of the sample to be neutral or slightly basic to ensure the molecule is in its less polar, non-ionized form, which can enhance retention on reversed-phase sorbents.

  • Ineffective Elution: The elution solvent may not be strong (polar) enough to desorb the analyte from the SPE sorbent.

    • Solution: Use a stronger, more polar elution solvent. A high percentage of methanol or acetonitrile (B52724) in water is a good starting point. The addition of a small amount of a pH modifier, like ammonium (B1175870) hydroxide (B78521) (e.g., 2%), to the elution solvent can improve recovery by ionizing the molecule and facilitating its release from the sorbent.[9]

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: My LLE protocol results in poor recovery of this compound. How can I optimize this?

Possible Causes & Troubleshooting Steps:

  • Incorrect Solvent Polarity: The polarity of the extraction solvent may not be well-matched to the polarity of this compound.

    • Solution: Since this compound is a polar molecule, a more polar extraction solvent may be necessary. While highly polar solvents can be immiscible with water, consider using a mixture of solvents to fine-tune the polarity. For instance, a combination of dichloromethane (B109758) and 2-propanol has been used for the extraction of Zopiclone and its metabolites.[8]

  • Suboptimal pH of the Aqueous Phase: The pH of the aqueous sample will determine the ionization state of this compound and its partitioning into the organic phase.

    • Solution: To maximize partitioning into the organic phase, adjust the pH of the aqueous sample to a level where this compound is in its neutral (non-ionized) form. Given its predicted pKa of 4.92, a pH above this value would favor the neutral form.

  • Insufficient Phase Separation/Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to low recovery.

    • Solution: To break up emulsions, try centrifugation, the addition of salt ("salting out") to the aqueous phase, or gentle mixing/inversion instead of vigorous shaking.

  • Analyte Degradation: Zopiclone and its metabolites can be unstable under certain conditions, such as elevated pH and temperature, potentially degrading to 2-amino-5-chloropyridine (B124133) (ACP).[10]

    • Solution: Ensure that the extraction process is carried out under controlled temperature and pH conditions. Analyze for the presence of ACP to determine if degradation is a contributing factor to low recovery.

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • For plasma/serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate the acetonitrile under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small volume of the SPE loading buffer (e.g., 5% methanol in water).

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., polymeric or HLB).

    • Condition the cartridge with 1-2 mL of methanol.

    • Equilibrate with 1-2 mL of water.

    • Finally, equilibrate with 1-2 mL of the loading buffer. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences. This could be a low percentage of organic solvent in water (e.g., 5% methanol).

  • Elution:

    • Elute this compound with a strong, polar solvent. A starting point could be a high percentage of methanol or acetonitrile in water, potentially with a pH modifier.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).

Generic Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 1 mL of the aqueous sample (e.g., plasma, urine), add an appropriate internal standard.

  • pH Adjustment:

    • Adjust the pH of the sample to be slightly basic (e.g., pH 8-9) using a suitable buffer or a dilute base to ensure this compound is in its neutral form.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Mix gently by inversion for 10-15 minutes to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a small, known volume of a solvent compatible with your analytical method.

Visualizations

TroubleshootingWorkflow start Low Recovery of This compound check_method Extraction Method? start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe_retention Check Sorbent Type (e.g., C18 vs. HLB) spe->spe_retention lle_solvent Check Solvent Polarity lle->lle_solvent spe_ph Optimize Sample/Wash pH (Neutral/Slightly Basic) spe_retention->spe_ph If still low spe_elution Optimize Elution Solvent (Increase Polarity, Add Modifier) spe_ph->spe_elution If still low spe_success Recovery Improved spe_elution->spe_success lle_ph Optimize Aqueous Phase pH (Slightly Basic) lle_solvent->lle_ph If still low lle_emulsion Check for Emulsion lle_ph->lle_emulsion If still low lle_degradation Investigate Degradation (Check for ACP) lle_emulsion->lle_degradation If still low lle_success Recovery Improved lle_degradation->lle_success

Caption: Troubleshooting workflow for low recovery of this compound.

ZopicloneMetabolism zopiclone Zopiclone n_oxide This compound (Active Metabolite) zopiclone->n_oxide Oxidation n_desmethyl N-desmethyl Zopiclone (Inactive Metabolite) zopiclone->n_desmethyl N-demethylation other_metabolites Other Inactive Metabolites zopiclone->other_metabolites Decarboxylation

Caption: Metabolic pathway of Zopiclone.

References

Preventing contamination in Zopiclone N-oxide sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during Zopiclone (B121070) N-oxide sample preparation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and analysis of Zopiclone N-oxide samples.

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing a synthesized this compound sample. What are the potential sources of these contaminant peaks and how can I eliminate them?

Answer:

Unexpected peaks in your chromatogram can originate from various sources during sample preparation and analysis. Here’s a systematic approach to identify and eliminate them:

Potential Sources of Contamination and Solutions:

Source of ContaminationRecommended Actions
Solvent Impurities - Use high-purity, HPLC-grade or LC-MS-grade solvents. - Filter all solvents before use with a 0.22 µm or 0.45 µm filter. - Run a solvent blank (injecting only the solvent) to check for extraneous peaks.
Glassware and Equipment - Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with deionized water and the final analysis solvent. - Dedicate specific glassware to this compound analysis to avoid cross-contamination. - Ensure autosampler vials, caps (B75204), and septa are of high quality and do not leach impurities.
Cross-Contamination - Prepare this compound samples in a clean, designated area. - Use separate, clearly labeled equipment (pipettes, spatulas, etc.) for different samples. - Clean the injection port and syringe of the chromatography system between different sample sets.
Sample Degradation - this compound can degrade, especially at elevated pH and temperature, to form 2-amino-5-chloropyridine (B124133) (ACP).[1][2] - Prepare samples fresh and analyze them promptly. - If storage is necessary, keep samples at low temperatures (e.g., -20°C) and protected from light.[1]
Reagents from Synthesis - Unreacted starting materials or by-products from the synthesis of this compound can be a source of impurities. - Ensure the purification of the synthesized this compound is complete.

Issue 2: Poor Reproducibility of Results

Question: My analytical results for this compound purity are not reproducible between injections or different sample preparations. What could be causing this variability?

Answer:

Poor reproducibility can stem from inconsistencies in the sample preparation workflow and the analytical method itself. The following table outlines potential causes and corrective actions.

Troubleshooting Poor Reproducibility:

Potential CauseCorrective Action
Inconsistent Sample Dilution - Use calibrated pipettes and validated dilution procedures. - Ensure the sample is fully dissolved and homogenous before taking an aliquot for dilution.
Instrument Variability - Equilibrate the HPLC/LC-MS system for a sufficient time before starting the analysis. - Check for leaks in the system, especially at fittings and connections. - Monitor system pressure for any unusual fluctuations.
Sample Instability - As mentioned previously, this compound can be unstable under certain conditions.[1] Prepare and analyze samples under consistent temperature and light conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: this compound itself is a metabolite of Zopiclone and can be an impurity in Eszopiclone preparations.[3] When preparing a this compound sample, potential impurities can include:

  • 2-amino-5-chloropyridine (ACP): A known degradation product of Zopiclone and its metabolites, including this compound. Its formation is accelerated by elevated pH and temperature.[1][2]

  • Unreacted Zopiclone: If synthesizing this compound from Zopiclone, residual starting material may be present.

  • Other Synthesis-Related Impurities: Depending on the synthetic route, other by-products may be present. Common impurities in Zopiclone synthesis that could potentially carry over include Zopiclone Impurity B.[4]

Q2: What are the best practices for storing this compound samples?

A2: To minimize degradation, this compound samples should be stored under the following conditions:

  • Temperature: For short-term storage (up to a week), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C is preferable.[1]

  • Light: Protect samples from light by using amber vials or storing them in the dark.

  • pH: Maintain a neutral or slightly acidic pH to reduce the rate of degradation to 2-amino-5-chloropyridine.

Q3: How can I prevent contamination from laboratory equipment?

A3: Rigorous cleaning protocols are essential. All glassware should be washed with a suitable laboratory detergent, rinsed thoroughly with purified water, and finally rinsed with the high-purity solvent used for sample preparation. It is also good practice to dedicate a set of glassware for this compound analysis to prevent cross-contamination from other experiments.

Q4: What grade of solvents should I use for sample preparation?

A4: For accurate and reliable results, it is crucial to use high-purity solvents. For HPLC analysis, use at least HPLC-grade solvents. For LC-MS analysis, LC-MS grade solvents are recommended to minimize background noise and interfering peaks.

Experimental Protocols

Protocol 1: Sample Preparation of Bulk this compound for HPLC Purity Analysis

This protocol describes a general procedure for preparing a synthesized bulk sample of this compound for purity assessment by HPLC-UV.

Materials:

  • This compound bulk powder

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated pipettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • HPLC vials with caps and septa

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound bulk powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of acetonitrile to dissolve the powder.

    • Once dissolved, dilute to the mark with acetonitrile and mix thoroughly. This will be your stock solution (concentration approx. 1 mg/mL).

  • Working Standard Preparation:

    • Pipette 1 mL of the stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase (e.g., a mixture of acetonitrile and water) and mix well. This will be your working standard solution (concentration approx. 20 µg/mL).

  • Sample Preparation:

    • Follow the same procedure as for the stock solution to prepare a sample solution of the same nominal concentration.

  • Filtration:

    • Filter the working standard and sample solutions through a 0.45 µm syringe filter into separate HPLC vials.

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak in Chromatogram solvent Solvent Contamination? start->solvent glassware Glassware/Equipment Contamination? solvent->glassware No solvent_sol Run Solvent Blank Use HPLC-Grade Solvents Filter Solvents solvent->solvent_sol Yes degradation Sample Degradation? glassware->degradation No glassware_sol Thoroughly Clean Glassware Use Dedicated Glassware Check Vials/Caps glassware->glassware_sol Yes cross_contamination Cross-Contamination? degradation->cross_contamination No degradation_sol Prepare Samples Fresh Control pH and Temperature Store Properly degradation->degradation_sol Yes cross_contamination_sol Use Designated Area Use Separate Equipment Clean Injection Port cross_contamination->cross_contamination_sol Yes

Caption: Troubleshooting workflow for identifying sources of contamination.

Zopiclone_Signaling_Pathway cluster_neuron Postsynaptic Neuron zopiclone Zopiclone gaba_a_receptor GABA-A Receptor (Benzodiazepine Site) zopiclone->gaba_a_receptor Binds to cl_channel Chloride (Cl-) Channel gaba_a_receptor->cl_channel Opens gaba GABA gaba->gaba_a_receptor Binds to hyperpolarization Hyperpolarization cl_channel->hyperpolarization Cl- influx leads to neuronal_inhibition Neuronal Inhibition (Sedative/Hypnotic Effect) hyperpolarization->neuronal_inhibition Causes

Caption: Simplified signaling pathway of Zopiclone's action on the GABA-A receptor.[5][6]

References

Strategies to enhance the sensitivity of Zopiclone N-oxide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Zopiclone (B121070) N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Zopiclone N-oxide, providing potential causes and solutions in a straightforward question-and-answer format.

Question: Why am I observing low or no recovery of this compound in my samples?

Answer: Low recovery of this compound is a frequent issue, often related to its instability. Several factors could be at play:

  • Sample pH: this compound is unstable in alkaline conditions (pH > 8.2) and can degrade.[1][2][3] Ensure that the pH of your urine or plasma samples is controlled, ideally buffered to a slightly acidic or neutral pH (e.g., pH 6.0) upon collection and during storage.[4]

  • Storage Temperature and Duration: this compound shows limited stability at room temperature and even under refrigeration.[4] For long-term storage, samples should be kept at -20°C or -80°C.[4][5] One study found it to be stable for less than a day at 20°C and for one week at 4°C, but for a month at -20°C.[4]

  • Extraction Method: The choice of extraction method can significantly impact recovery. Due to poor extraction recovery with some methods, this compound has even been excluded from certain analytical protocols.[6] A liquid-liquid extraction or a suitable solid-phase extraction (SPE) method should be optimized. For instance, Oasis HLB cartridges have been used for extracting Zopiclone and its metabolites from serum.[3]

  • Repeated Freeze-Thaw Cycles: To prevent degradation, aliquot samples after collection and before freezing to avoid repeated freeze-thaw cycles.[5]

Question: I am detecting a significant peak for 2-amino-5-chloropyridine (B124133) (ACP) in my samples. What does this indicate?

Answer: The presence of 2-amino-5-chloropyridine (ACP) is a strong indicator that Zopiclone and its metabolites, including this compound, have degraded.[1][2][6] This degradation is promoted by:

  • Elevated pH: Alkaline conditions accelerate the breakdown of this compound to ACP.[1][2]

  • High Temperatures: Storage at room temperature or higher can lead to the formation of ACP.[1][2]

  • Prolonged Storage: The longer a sample is stored under suboptimal conditions, the more likely ACP is to be formed.[1][2]

If ACP is detected, the quantitative results for this compound should be interpreted with caution, as they may not reflect the original concentration in the sample.[1][2]

Question: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound?

Answer: Matrix effects can interfere with the ionization of this compound, leading to inaccurate quantification. To address this:

  • Optimize Sample Preparation: A thorough sample clean-up process, such as solid-phase extraction (SPE), can help remove interfering components from the biological matrix.[3]

  • Use an Internal Standard: A deuterated internal standard (IS), like Zopiclone-D4, can help compensate for matrix effects and variations in extraction efficiency and instrument response.[4]

  • Evaluate Different Ionization Sources: The design of the electrospray ionization (ESI) source can influence the extent of matrix effects.[7]

  • Post-Column Infusion: This technique can help identify regions of the chromatogram where ion suppression or enhancement occurs, allowing for chromatographic adjustments to separate this compound from the interfering components.

  • Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the sensitive detection of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended method for the sensitive and selective quantification of this compound along with Zopiclone and its other major metabolite, N-desmethylzopiclone.[1][3][4] This technique offers high sensitivity and specificity, allowing for detection at low concentrations in various biological matrices.

Q2: What are the typical storage conditions to ensure the stability of this compound in biological samples?

A2: To ensure stability, biological samples should be stored at -20°C or, for longer-term storage, at -80°C.[4][5] It is crucial to control the pH of the samples, maintaining them at a neutral or slightly acidic pH to prevent degradation.[1][2]

Q3: What are the main metabolites of Zopiclone that I should consider in my analysis?

A3: The two primary metabolites of Zopiclone are this compound and N-desmethylzopiclone.[8][9] this compound is a pharmacologically active metabolite, while N-desmethylzopiclone is considered inactive.[8][9]

Q4: Can I use a different analytical column for the separation of this compound?

A4: Yes, while specific columns are often cited in validated methods, other columns can be used. An Ascentis Express Phenyl-Hexyl column has been shown to provide good separation of Zopiclone and its metabolites.[10] The choice of column should be guided by the specific requirements of your assay, including the desired separation from other analytes and matrix components. Method validation is necessary when changing the column.

Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound and related compounds.

Table 1: Stability of this compound in Urine Under Different Storage Conditions

TemperatureDurationStability
20°C< 1 dayStable
4°C1 weekStable
-20°C1 monthStable

Source: Adapted from Nilsson et al., Journal of Analytical Toxicology, 2014.[4]

Table 2: LC-MS/MS Method Parameters for Zopiclone Metabolite Analysis

ParameterValue
Column Ascentis Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm)[10]
Mobile Phase A 13 mM ammonium (B1175870) acetate (B1210297) in water[10]
Mobile Phase B 13 mM ammonium acetate in methanol[10]
Flow Rate 0.4 mL/min[10]
Detector MS, ESI(+), MRM[10]
Injection Volume 1 µL[10]

Table 3: MRM Transitions for Zopiclone and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Zopiclone389.08111.92, 217.00, 244.97
N-Desmethylzopiclone375.11111.92, 217.00, 244.98
This compound405.1358.01, 143.29, 245.03

Source: Adapted from Sigma-Aldrich, LC/MS/MS Analysis of Zopiclone and Metabolites.[10]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Urine

This protocol is a simplified representation of a typical sample preparation procedure.

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: Add 40 µL of the internal standard (e.g., Zopiclone-D4 solution) to a labeled sample tube.

  • Sample Addition: Add 200 µL of the urine sample to the tube.

  • Buffering: Add 760 µL of 0.05 M sodium acetate buffer (pH 6.0).

  • Vortexing: Vortex the sample to ensure thorough mixing.

  • Centrifugation (Optional): Centrifuge the sample to pellet any precipitates.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Based on the methodology described by Nilsson et al., 2014.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Urine Sample add_is Add Internal Standard thaw->add_is add_urine Add Urine Sample add_is->add_urine add_buffer Add Acetate Buffer (pH 6.0) add_urine->add_buffer vortex Vortex add_buffer->vortex transfer Transfer to Vial vortex->transfer injection Inject Sample transfer->injection separation Chromatographic Separation (Phenyl-Hexyl Column) injection->separation detection Mass Spectrometry Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

degradation_pathway zop Zopiclone zop_no This compound zop->zop_no Metabolism ndzop N-desmethylzopiclone zop->ndzop Metabolism acp 2-amino-5-chloropyridine (ACP) zop->acp Degradation (High pH, Temp, Time) zop_no->acp Degradation (High pH, Temp, Time) ndzop->acp Degradation (High pH, Temp, Time)

Caption: Degradation pathway of Zopiclone and its metabolites.

References

Addressing analytical challenges in Zopiclone N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Zopiclone (B121070) N-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of Zopiclone N-oxide?

A1: The primary challenges in quantifying this compound revolve around its stability in biological matrices. Zopiclone and its metabolites, including this compound, are susceptible to degradation, particularly in urine and blood samples.[1][2][3][4] This degradation is influenced by factors such as pH, temperature, and storage duration.[1][2][5] The main degradation product is 2-amino-5-chloropyridine (B124133) (ACP), and its formation can lead to an underestimation of the actual this compound concentration.[1][2][6] Therefore, careful sample handling and storage are critical for accurate quantification.

Q2: Why is it important to also measure the degradation product, 2-amino-5-chloropyridine (ACP)?

A2: The formation of ACP occurs from the degradation of Zopiclone, N-desmethylzopiclone, and this compound.[1][2][6] Its presence in a sample indicates that degradation has occurred, and the measured concentrations of the parent drug and its metabolites may not be accurate.[1] In forensic toxicology, the presence of high concentrations of ACP requires that the concentrations of Zopiclone and its metabolites be interpreted with caution.[1][5] Quantifying ACP can help in estimating the original concentration of the parent compounds.[4]

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation, biological samples should be stored at low temperatures. For urine samples, this compound is reported to be stable for less than a day at 20°C and for one week at 4°C, but it is stable for at least one month when stored at -20°C.[2] For whole blood, storage at -20°C is recommended to ensure the stability of Zopiclone.[4] Elevated pH and temperature accelerate the degradation process.[1][2][5]

Q4: What is the most common analytical technique for this compound quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the simultaneous quantification of Zopiclone and its metabolites, including this compound.[1][2][7] This method offers high selectivity and sensitivity, which are crucial for detecting the low concentrations typically found in biological fluids.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound Degradation during sample storage or processing: this compound is unstable at room temperature and in alkaline conditions.[2][6]- Ensure samples are stored at -20°C or lower immediately after collection. - Minimize sample processing time at room temperature. - Adjust the pH of the sample to be slightly acidic (pH < 6.5) if possible, as degradation is slower at lower pH.[1][5]
Inefficient extraction: The chosen extraction method may not be optimal for this compound. One study noted poor extraction recovery for this compound.[8]- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, experiment with different sorbents and elution solvents. For LLE, test various organic solvents and pH conditions. - A published method uses solid-phase extraction with good recovery for Zopiclone and its metabolites.[7]
High variability in replicate measurements Inconsistent sample handling: Variations in storage time, temperature, or pH between aliquots can lead to different degrees of degradation.- Process all samples and replicates under identical conditions. - Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the degradation profile.
Presence of a large 2-amino-5-chloropyridine (ACP) peak Significant degradation of Zopiclone and its metabolites: This indicates improper sample storage or handling.[1][2]- Re-evaluate the sample collection, handling, and storage procedures. - For forensic cases, the interpretation of results should be done with caution, considering the potential for degradation.[1][5] The original concentration might need to be estimated based on the sum of the parent compounds and ACP.[4]
Poor chromatographic peak shape for this compound Suboptimal chromatographic conditions: The choice of column, mobile phase, and gradient can affect peak symmetry.- An Ascentis Express Phenyl-Hexyl column has been shown to provide good separation of Zopiclone and its metabolites. - Optimize the mobile phase composition and gradient. A mobile phase of 13 mM ammonium (B1175870) acetate (B1210297) in water and methanol (B129727) has been used successfully.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on established methods.[7]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 500 µL of plasma with an appropriate internal standard (e.g., Metaxalone).[7]

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Symmetry shield RP8).[7]

  • Wash the cartridge with a suitable washing solution to remove interferences.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: Ascentis Express Phenyl-Hexyl (10 cm x 2.1 mm, 2.7 µm) or Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm).[7]

  • Mobile Phase A: 13 mM ammonium acetate in water.

  • Mobile Phase B: 13 mM ammonium acetate in methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zopiclone: 389.08 > 244.97

    • This compound: 405.13 > 245.03

    • N-desmethylzopiclone: 375.11 > 244.98

4. Calibration and Quality Control

  • Prepare calibration curves over a linear range, for example, 1-150 ng/mL for this compound.[7]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess intra- and inter-batch accuracy and precision.[7]

Quantitative Data Summary

AnalyteMatrixLLOQ (ng/mL)Linear Range (ng/mL)Intra-batch Precision (%)Inter-batch Precision (%)Recovery (%)Reference
ZopiclonePlasma0.50.5 - 1503.0 - 14.73.0 - 14.7>90[7]
N-desmethylzopiclonePlasma0.50.5 - 1503.0 - 14.73.0 - 14.7>90[7]
This compoundPlasma11 - 1503.0 - 14.73.0 - 14.7>90[7]
ZopicloneUrine-up to 3000-->50[2]
N-desmethylzopicloneUrine-up to 3000-->50[2]
This compoundUrine-up to 3000-->50[2]
2-amino-5-chloropyridineUrine-up to 3000-->50[2]

Visualizations

Zopiclone_Metabolism Zopiclone Zopiclone N_Desmethyl N-desmethylzopiclone (Metabolite) Zopiclone->N_Desmethyl Demethylation N_Oxide This compound (Metabolite) Zopiclone->N_Oxide Oxidation ACP 2-amino-5-chloropyridine (Degradation Product) Zopiclone->ACP Degradation (pH, Temp) N_Desmethyl->ACP Degradation (pH, Temp) N_Oxide->ACP Degradation (pH, Temp)

Caption: Metabolic and degradation pathway of Zopiclone.

Analytical_Workflow Collection Sample Collection (Blood/Urine) Storage Immediate Storage (-20°C) Collection->Storage Spiking Spike with Internal Standard Storage->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Data Acquisition & Quantification LC_MS->Quantification

Caption: General workflow for this compound analysis.

References

Impact of pH on Zopiclone N-oxide stability in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Zopiclone (B121070) N-oxide in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of Zopiclone N-oxide in biological samples?

A1: The primary degradation product of this compound, as well as Zopiclone and its other major metabolite N-desmethylzopiclone, is 2-amino-5-chloropyridine (B124133) (ACP).[1][2][3] The formation of ACP occurs via chemical hydrolysis.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound is unstable in alkaline (high pH) conditions.[3] Elevated pH accelerates its degradation to ACP.[1] Conversely, acidic to neutral pH conditions are shown to be protective against degradation. For instance, in urine samples with a pH greater than 8.2, high concentrations of ACP were observed, indicating significant degradation of the parent compounds. In contrast, no ACP formation was detected in urine samples with a pH below 6.5.[1]

Q3: What other factors influence the stability of this compound?

A3: Besides pH, temperature and storage time are critical factors.[1] Increased temperature accelerates the rate of degradation.[1] Long-term storage, especially at room temperature or refrigerated conditions, can lead to significant degradation, whereas freezing at -20°C provides better stability.[2][4]

Q4: How should biological samples be stored to ensure the stability of this compound?

A4: For optimal stability, biological samples should be stored frozen at -20°C or lower if analysis is not performed promptly.[2][4] It is also advisable to check and potentially adjust the pH of the sample to be slightly acidic or neutral if prolonged storage at higher temperatures is unavoidable.

Q5: Is this compound stability similar across different biological matrices like plasma, blood, and urine?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound in samples. Degradation due to improper storage conditions (high pH, elevated temperature, prolonged storage).Review sample collection, handling, and storage procedures. Ensure samples are stored at -20°C immediately after collection. Analyze for the presence of the degradation product, 2-amino-5-chloropyridine (ACP), to confirm degradation.
High variability in this compound concentrations between replicate analyses. Inconsistent sample pH or temperature exposure during processing.Standardize sample handling procedures. Measure and record the pH of samples upon receipt. Consider adjusting the pH of an aliquot to a stable range (e.g., slightly acidic) before analysis, if the method allows.
Presence of high concentrations of 2-amino-5-chloropyridine (ACP). Significant degradation of Zopiclone and its metabolites, including this compound.This indicates sample instability. The original concentration of this compound may not be accurately determined. Report the presence and concentration of ACP as it is a key indicator of degradation. For forensic cases, interpretation of Zopiclone and its metabolite concentrations should be done with caution when ACP is present.
Poor recovery of this compound during sample extraction. The pH of the extraction buffer may be promoting degradation.Optimize the pH of the extraction buffer. A neutral or slightly acidic pH is recommended to ensure the stability of this compound during the extraction process.

Data on this compound Stability in Urine

The following table summarizes the stability of this compound in urine under various pH and storage conditions, based on available literature.

pH RangeTemperatureStorage DurationStability of this compoundReference
< 6.5VariedLong-termStable (No formation of ACP)[1]
> 8.2VariedLong-termUnstable (High concentrations of ACP)[1]
~7.020°C< 1 dayStable[1]
~7.04°C1 weekStable[1]
~7.0-20°C1 monthStable[1]

Experimental Protocols

Protocol for Assessing pH-Dependent Stability of this compound in Biological Samples

This protocol outlines a general procedure for determining the stability of this compound in a biological matrix (e.g., plasma, urine) at different pH values.

1. Materials and Reagents:

  • This compound reference standard

  • Blank biological matrix (plasma, urine) from at least six different sources

  • Phosphate buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • Acetonitrile, Methanol (B129727) (HPLC grade)

  • Formic acid or Ammonium hydroxide (B78521) for pH adjustment

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

  • LC-MS/MS system

2. Preparation of Spiked Samples:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

  • Spike the blank biological matrix with the this compound stock solution to achieve a known concentration (e.g., a mid-range quality control concentration).

  • Divide the spiked matrix into aliquots.

3. pH Adjustment and Incubation:

  • For each desired pH level, mix an aliquot of the spiked matrix with the corresponding pH buffer. The ratio of matrix to buffer should be optimized to achieve the target pH without excessive dilution.

  • Prepare a control sample (T=0) for each pH level by immediately proceeding to the extraction step.

  • Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Extraction:

  • At each time point, retrieve the samples for a specific pH.

  • Add the internal standard to each sample.

  • Perform sample extraction using a validated SPE or liquid-liquid extraction method to isolate this compound and the internal standard.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

5. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method for the quantification of this compound.[5]

  • The method should be sensitive and specific for this compound and its degradation product, ACP.

6. Data Analysis:

  • Calculate the concentration of this compound in each sample at each time point.

  • Determine the percentage of this compound remaining at each time point relative to the T=0 sample for each pH condition.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

Experimental Workflow for pH Stability Assessment

G cluster_prep Sample Preparation cluster_incubation pH Adjustment & Incubation cluster_analysis Sample Analysis prep1 Prepare Zopiclone N-oxide Stock Solution prep2 Spike Blank Biological Matrix prep1->prep2 prep3 Aliquot Spiked Matrix prep2->prep3 ph_adjust Adjust pH of Aliquots (e.g., pH 4, 5, 6, 7, 8, 9) prep3->ph_adjust t0 T=0 Control Sample (Immediate Extraction) ph_adjust->t0 Control Arm incubation Incubate Samples (Controlled Temperature) ph_adjust->incubation Test Arm extraction Sample Extraction at Time Points (T=x) t0->extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Degradation Kinetics lcms->data_analysis G Zop Zopiclone ACP 2-amino-5-chloropyridine (Degradation Product) Zop->ACP  Hydrolysis (Elevated pH, Temperature) ZopNO This compound ZopNO->ACP  Hydrolysis (Elevated pH, Temperature) NDZop N-desmethylzopiclone NDZop->ACP  Hydrolysis (Elevated pH, Temperature)

References

Technical Support Center: Zopiclone N-oxide Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Zopiclone N-oxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Endogenous components in biological samples like proteins, salts, and phospholipids (B1166683) are common causes of ion suppression.[4][5]

Q2: I am observing a low signal-to-noise ratio for this compound. Could this be due to ion suppression?

A2: Yes, a low signal-to-noise ratio is a common symptom of ion suppression.[3] When matrix components suppress the ionization of this compound, its signal intensity decreases, making it harder to distinguish from the background noise. It is crucial to investigate and mitigate ion suppression to ensure reliable quantification.

Q3: How can I confirm that ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the constant signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that cause ion suppression.[4]

Troubleshooting Guide

Issue: Poor Peak Shape and Low Response for this compound

Possible Cause 1: Inadequate Sample Preparation

Matrix components are likely co-eluting with this compound and causing ion suppression.

Solution:

  • Optimize Sample Cleanup: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than protein precipitation (PPT).[1][5][6] For urine samples, a simple dilution with buffer may be sufficient.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification by compensating for signal variability.[1][6]

dot

cluster_0 Troubleshooting Workflow: Low Signal start Low Signal for This compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present Yes no_suppression No Significant Suppression check_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE/LLE) suppression_present->optimize_sample_prep optimize_chromatography Optimize Chromatography suppression_present->optimize_chromatography check_ms Check MS Parameters no_suppression->check_ms end Signal Improved optimize_sample_prep->end optimize_chromatography->end check_ms->end

Caption: Troubleshooting workflow for low this compound signal.

Possible Cause 2: Suboptimal Chromatographic Conditions

This compound may be co-eluting with highly suppressing matrix components.

Solution:

  • Modify Mobile Phase: Adjust the mobile phase composition and gradient to improve the separation of this compound from matrix interferences.[1][6] Using a mobile phase with additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and ionization efficiency.[7][8]

  • Change Column Chemistry: If modifying the mobile phase is insufficient, consider a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to alter selectivity and achieve better separation from interfering compounds.

dot

References

Technical Support Center: Optimization of Mobile Phase for Zopiclone N-oxide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic separation of Zopiclone (B121070) N-oxide. This resource offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Effective separation of Zopiclone N-oxide from Zopiclone and other related substances is critical for accurate quantification. The following table addresses common issues encountered during method development and analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution between Zopiclone and this compound Inappropriate mobile phase polarity.Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) to water/buffer ratio. Increase the aqueous component to enhance the retention and separation of these polar compounds.
Mobile phase pH is not optimal for the analytes' ionization.Modify the pH of the aqueous portion of the mobile phase. Zopiclone and its N-oxide have basic properties, so a slightly acidic to neutral pH (e.g., pH 3-7) is often a good starting point to ensure they are in a consistent ionic state.
Peak Tailing for this compound Secondary interactions with residual silanols on the stationary phase.Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active sites on the column.
Inappropriate mobile phase pH causing analyte instability or multiple ionic forms.Optimize the mobile phase pH to ensure the analyte is in a single, stable ionic form. Buffering the mobile phase is crucial for reproducibility.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios. Use a buffer to maintain a stable pH.[1]
Fluctuation in column temperature.Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Low Signal Intensity for this compound Poor ionization in the mass spectrometer source (if using LC-MS).For LC-MS applications, replace non-volatile buffers like phosphate (B84403) with volatile alternatives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[2]
Suboptimal detection wavelength (for UV detection).Optimize the UV detection wavelength. A wavelength of around 303-304 nm is commonly used for Zopiclone and its metabolites.[3][4]
Presence of Degradation Products (e.g., 2-amino-5-chloropyridine) Sample degradation due to high pH or temperature.Ensure the mobile phase and sample diluent have a pH that maintains the stability of this compound. Avoid high temperatures during sample preparation and storage.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for this compound separation?

A1: A common starting point for reversed-phase HPLC is a gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous phase. For example, a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) with the pH adjusted to a slightly acidic value (e.g., 3.0) can be an effective initial condition. The ratio of acetonitrile to buffer can be optimized to achieve the desired retention and resolution.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol (B129727) have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity, which might be advantageous in resolving closely eluting peaks. It is recommended to screen both solvents during method development to determine which provides the better separation for Zopiclone and this compound.

Q3: What is the importance of pH control in the mobile phase?

A3: pH control is critical as it influences the ionization state of the analytes.[1] Zopiclone and this compound are basic compounds, and their retention on a reversed-phase column is highly dependent on their degree of ionization. A stable, buffered mobile phase ensures consistent ionization and, therefore, reproducible retention times and peak shapes. An unbuffered mobile phase can lead to peak shifting and poor reproducibility.

Q4: Can I use a phosphate buffer with my LC-MS system?

A4: It is generally not recommended to use non-volatile buffers like phosphate buffers with an LC-MS system as they can cause ion suppression and contaminate the mass spectrometer source. For LC-MS applications, it is best to use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate (B1210297) to control the pH and facilitate ionization.[2]

Q5: My this compound peak is showing significant tailing. What can I do?

A5: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:

  • Use a lower pH mobile phase: At a lower pH (e.g., below 3), the silanol groups are less ionized, reducing their interaction with the protonated basic analyte.

  • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites.

  • Use a modern, end-capped column: Columns with advanced end-capping or hybrid particle technology are designed to minimize silanol interactions and often provide better peak shapes for basic compounds.

Experimental Protocols

Protocol 1: Mobile Phase Optimization using a Systematic Approach

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound from Zopiclone.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 304 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Experimental Steps:

  • Gradient Elution: Start with a broad gradient to determine the approximate elution composition (e.g., 5% to 95% B over 20 minutes).

  • Evaluate Organic Modifier: Based on the initial gradient, perform isocratic runs at different percentages of Mobile Phase B (e.g., 20%, 30%, 40%) to find the optimal organic content for resolution and run time.

  • pH Screening: Prepare mobile phases with different pH values (e.g., using phosphate buffer at pH 3.0, 5.0, and 7.0) and repeat the isocratic runs to assess the impact on peak shape and resolution.

  • Buffer Selection: If using LC-MS, compare the performance of volatile buffers like ammonium formate with formic acid.

Protocol 2: HPLC Method for Simultaneous Quantification of Zopiclone and its Metabolites

This protocol is adapted from a validated method for the simultaneous quantification of Zopiclone, N-desmethyl zopiclone, and this compound.[7][8]

1. Chromatographic Conditions:

  • Column: Symmetry shield RP8, 4.6 x 150 mm, 3.5 µm[7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a phosphate buffer and acetonitrile in a ratio of 55:45 (v/v).[4][8]

  • Flow Rate: 1.0 mL/min[3][8]

  • Detection: UV at 304 nm or Tandem Mass Spectrometry[7][8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).

2. Mobile Phase Preparation (Example):

  • Prepare a 0.02 M potassium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to 6.8 using orthophosphoric acid.[9]

  • Filter the buffer and acetonitrile through a 0.45 µm membrane filter.

  • Mix the filtered buffer and acetonitrile in a 55:45 (v/v) ratio.

  • Degas the final mobile phase by sonication before use.

Data Summary

The following table summarizes typical chromatographic parameters from various published methods, which can serve as a reference for method development.

ParameterMethod 1Method 2Method 3Method 4
Column Symmetry shield RP8 (150 x 4.6 mm, 3.5 µm)[7]RP-C18 (100 x 4.6 mm, 3 µm)[8]Cosmosil C18 (250 x 4.6 mm, 5 µm)[3]Spherisorb ODS-2 (5 µm)[10]
Mobile Phase Isocratic0.02M Phosphate buffer : Acetonitrile (55:45 v/v)[8]Acetonitrile : Buffer (pH 2.8) (80:20 v/v)[3]Monobasic sodium phosphate : Methanol (45:55 v/v)[10]
Flow Rate 1.0 mL/min (assumed)1.0 mL/min[4][8]1.0 mL/min[3]Not Specified
Detection ESI-MS/MS[7]UV at 304 nm[4][8]UV at 303 nm[3]Fluorescence[10]
Run Time 4.5 min[7]Not Specified2.19 min (for Zopiclone)[3]Not Specified

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_finalization Finalization Start Define Separation Goals Select_Column Select Initial Column (e.g., C18) Start->Select_Column Initial_Gradient Run Broad Gradient Select_Column->Initial_Gradient Analyze_Results1 Analyze Elution Profile Initial_Gradient->Analyze_Results1 Optimize_Organic Optimize Organic Modifier % (Isocratic/Gradient) Analyze_Results1->Optimize_Organic Analyze_Results2 Assess Resolution & Peak Shape Optimize_Organic->Analyze_Results2 Optimize_pH Screen Mobile Phase pH Analyze_Results2->Optimize_pH Resolution/Shape inadequate Analyze_Results3 Evaluate Peak Shape & Tailing Optimize_pH->Analyze_Results3 Analyze_Results3->Optimize_Organic Further optimization needed Final_Method Finalize Method Analyze_Results3->Final_Method Acceptable Separation Validation Method Validation Final_Method->Validation Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_outcome Outcome Problem Poor Chromatogram Poor_Resolution Poor Resolution? Problem->Poor_Resolution Peak_Tailing Peak Tailing? Problem->Peak_Tailing Variable_RT Variable Retention? Problem->Variable_RT Sol_Resolution Adjust Organic % Modify pH Poor_Resolution->Sol_Resolution Sol_Tailing Optimize pH Use End-capped Column Peak_Tailing->Sol_Tailing Sol_Variable_RT Use Buffer Control Temperature Variable_RT->Sol_Variable_RT Good_Chromatogram Optimized Separation Sol_Resolution->Good_Chromatogram Sol_Tailing->Good_Chromatogram Sol_Variable_RT->Good_Chromatogram

References

Troubleshooting poor reproducibility in Zopiclone N-oxide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of Zopiclone (B121070) N-oxide assays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers solutions to common problems encountered during the quantification of Zopiclone N-oxide.

Question: Why am I observing high variability and poor reproducibility in my this compound measurements?

Answer: Poor reproducibility in this compound assays is a common issue that can stem from several factors throughout the analytical workflow. The primary culprits are often related to analyte stability, sample handling, matrix effects, and the specifics of the analytical method itself. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Below is a troubleshooting workflow to help you systematically address the problem.

Troubleshooting_Workflow Troubleshooting Poor Reproducibility in this compound Assays start Start: Poor Reproducibility Observed check_stability 1. Review Analyte Stability - Check sample collection, storage conditions (temperature, pH), and duration. - Evaluate freeze-thaw cycles. start->check_stability check_sample_prep 2. Examine Sample Preparation - Assess extraction efficiency and consistency (SPE, LLE). - Verify internal standard addition and response. check_stability->check_sample_prep Stability issues addressed? check_matrix_effects 3. Investigate Matrix Effects - Perform post-column infusion experiments. - Evaluate different ionization sources (ESI vs. APCI). - Test different sample cleanup methods. check_sample_prep->check_matrix_effects Sample prep consistent? check_chromatography 4. Assess Chromatography - Check for peak shape, retention time consistency, and resolution. - Evaluate column performance and mobile phase preparation. check_matrix_effects->check_chromatography Matrix effects minimized? check_instrument 5. Verify Instrument Performance - Confirm MS detector sensitivity and calibration. - Check for system suitability. check_chromatography->check_instrument Chromatography stable? solution Solution Implemented check_instrument->solution Instrument performance confirmed?

Caption: A logical workflow for troubleshooting poor reproducibility.

Frequently Asked Questions (FAQs)

Sample Stability and Handling

Q1: My this compound concentrations are lower than expected, especially in older samples. What could be the cause?

A1: This is likely due to the inherent instability of Zopiclone and its metabolites, including this compound. These compounds are known to degrade, particularly under suboptimal storage conditions.

  • Degradation Pathway: Zopiclone, N-desmethylzopiclone (NDZOP), and this compound (ZOPNO) can all degrade to 2-amino-5-chloropyridine (B124133) (ACP).[1][2][3] This degradation is accelerated by elevated pH and/or temperature.[2][3][4]

  • Storage Conditions: Studies have shown that Zopiclone is unstable in whole blood at temperatures other than -20°C.[5][6][7] For instance, at 20°C, significant degradation can occur within days.[7] Long-term storage at 4°C is also not recommended.[6][7]

  • pH Influence: The pH of the matrix is a critical factor. In urine samples with a pH above 8.2, high concentrations of the degradation product ACP were observed, whereas samples with a pH below 6.5 showed no significant ACP formation.[3][4]

  • Recommendation: To ensure sample integrity, adhere to the following best practices:

    • Maintain a cold chain during sample collection and transport.

    • Store samples at -20°C or lower immediately after collection.[6]

    • Minimize freeze-thaw cycles, as they do not appear to significantly impact Zopiclone stability but are generally not recommended.[6]

    • For urine samples, consider measuring and adjusting the pH to be slightly acidic (e.g., below 6.5) if storage is necessary.[3][4]

The metabolic pathway of Zopiclone, including the formation of this compound and its subsequent degradation, is illustrated below.

Zopiclone_Metabolism ZOP Zopiclone NDZOP N-desmethylzopiclone (Metabolite) ZOP->NDZOP Metabolism ZOPNO This compound (Metabolite) ZOP->ZOPNO Metabolism ACP 2-amino-5-chloropyridine (Degradation Product) ZOP->ACP Degradation (High pH/Temp) NDZOP->ACP Degradation (High pH/Temp) ZOPNO->ACP Degradation (High pH/Temp)

References

Enhancing the efficiency of Zopiclone N-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Zopiclone (B121070) N-oxide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Zopiclone N-oxide?

A1: this compound is a primary metabolite of Zopiclone, a non-benzodiazepine hypnotic agent. It is formed in the liver through the oxidation of the tertiary amine in the piperazine (B1678402) ring of the Zopiclone molecule, a reaction catalyzed by CYP3A4 and CYP2E1 enzymes.[1] this compound is also considered a weakly active metabolite and a known impurity in the synthesis of Eszopiclone (the (S)-enantiomer of Zopiclone).[2][3]

Q2: Why is the synthesis of this compound important?

A2: The synthesis of this compound is crucial for several reasons. It serves as a reference standard for analytical and metabolic studies of Zopiclone. Furthermore, as a known impurity of Eszopiclone, having a pure standard is essential for the quality control and regulatory compliance of Eszopiclone drug products.[3][4]

Q3: What are the common methods for the N-oxidation of tertiary amines like Zopiclone?

A3: Common methods for the N-oxidation of tertiary amines involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[5][6][7] These reagents are effective in converting tertiary amines to their corresponding N-oxides under controlled reaction conditions.

Q4: What are the key analytical techniques to monitor the synthesis and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for monitoring the progress of the synthesis and assessing the purity of this compound.[8][9][10] These methods allow for the separation and quantification of Zopiclone, this compound, and potential byproducts.[11][12]

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from Zopiclone.

Principle:

The synthesis is based on the direct oxidation of the tertiary amine in the piperazine moiety of Zopiclone using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Zopiclone (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: Cool the solution to 0 °C using an ice bath. Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 30 minutes, while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material (Zopiclone) is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield pure this compound.

Data Presentation

ParameterCondition
Starting Material Zopiclone
Oxidizing Agent m-CPBA (meta-chloroperoxybenzoic acid)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C
Reaction Time 2-4 hours
Molar Ratio (Zopiclone:m-CPBA) 1 : 1.1
Purification Method Silica Gel Column Chromatography
Expected Yield 75-85%

Troubleshooting Guide

Issue 1: Low or no conversion of Zopiclone to this compound.

  • Question: My reaction shows very little or no formation of the desired this compound, and the starting material is largely unreacted. What could be the cause?

  • Answer:

    • Inactive Oxidizing Agent: m-CPBA can degrade over time, especially if not stored properly. Use a fresh batch of m-CPBA or test the activity of your current batch.

    • Insufficient Oxidizing Agent: Ensure that you are using a slight excess of m-CPBA (e.g., 1.1 equivalents) to drive the reaction to completion.

    • Low Reaction Temperature: While the reaction is initiated at 0 °C to control exothermicity, if the reaction is sluggish, it can be allowed to slowly warm to room temperature while monitoring closely.

Issue 2: Presence of multiple spots on TLC, indicating byproduct formation.

  • Question: My TLC plate shows the product spot, but also several other spots, suggesting the formation of byproducts. What are these and how can I avoid them?

  • Answer:

    • Over-oxidation: Using a large excess of m-CPBA or prolonged reaction times can lead to over-oxidation at other sites on the molecule. Carefully control the stoichiometry of the oxidizing agent.

    • Degradation: Zopiclone and its N-oxide can be sensitive to acidic conditions. The byproduct, m-chlorobenzoic acid, from m-CPBA can cause degradation. Ensure a thorough wash with sodium bicarbonate during work-up to remove all acidic residue.

    • Hydrolysis: The ester linkage in Zopiclone can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction.

Issue 3: Difficulty in purifying this compound.

  • Question: I am having trouble separating this compound from the unreacted Zopiclone and other impurities by column chromatography. What can I do?

  • Answer:

    • Solvent System Optimization: this compound is more polar than Zopiclone. A gradient elution starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol should effectively separate the product from the starting material.

    • Alternative Purification: If column chromatography is not providing adequate separation, consider preparative TLC or recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway Synthesis of this compound Zopiclone Zopiclone mCPBA m-CPBA (oxidizing agent) DCM, 0°C Zopiclone->mCPBA Zopiclone_N_oxide This compound mCPBA->Zopiclone_N_oxide

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Purity Byproduct Formation? Check_Conversion->Check_Purity No Solution_Conversion Check m-CPBA activity Increase equivalents Adjust temperature Check_Conversion->Solution_Conversion Yes Check_Purification Purification Issues? Check_Purity->Check_Purification No Solution_Purity Control m-CPBA stoichiometry Thorough NaHCO3 wash Ensure anhydrous conditions Check_Purity->Solution_Purity Yes Solution_Purification Optimize chromatography gradient Consider preparative TLC or recrystallization Check_Purification->Solution_Purification Yes End Successful Synthesis Check_Purification->End No Solution_Conversion->Start Solution_Purity->Start Solution_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Improving the yield of Zopiclone N-oxide in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the yield of zopiclone (B121070) N-oxide in metabolic studies. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of zopiclone? A1: Zopiclone is extensively metabolized in the liver primarily through three main pathways: N-oxidation, N-demethylation, and oxidative decarboxylation.[1] The two major metabolites formed are zopiclone N-oxide (NO-Z) and N-desmethyl-zopiclone (ND-Z).[2][3] A significant portion, approximately 50% of a dose, also undergoes decarboxylation to form inactive metabolites.[4][5]

Q2: Which enzymes are primarily responsible for the formation of this compound? A2: The formation of this compound is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme, CYP3A4.[2][6] Studies using human liver microsomes show a high correlation between CYP3A4 activity (measured by testosterone (B1683101) 6β-hydroxylation) and the generation of this compound.[2]

Q3: What is the typical in vivo yield of this compound? A3: In humans, this compound is a notable but not the most abundant metabolite. It accounts for approximately 11-12% of an administered dose found in urine.[1][4] Together, the N-oxide and N-desmethyl metabolites represent about 30% of the initial dose excreted in urine.[5]

Q4: Why might the in vitro yield of this compound be lower than expected? A4: A lower-than-expected in vitro yield can stem from several factors including suboptimal reaction conditions (e.g., substrate or cofactor concentration), poor quality or incorrect choice of enzyme source (e.g., human liver microsomes), metabolite instability during incubation or sample storage, and insufficient sensitivity of the analytical method.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low or undetectable levels of this compound.

  • Question: My assay is producing very low or no this compound. What should I check first?

  • Answer: First, verify the integrity and activity of your enzyme system.

    • Enzyme Source: Ensure the human liver microsomes (HLMs) or recombinant CYP enzymes have been stored correctly and have not undergone multiple freeze-thaw cycles. If possible, test the HLM batch for CYP3A4 activity using a standard substrate (e.g., testosterone or midazolam).

    • Cofactors: The concentration and purity of the NADPH regenerating system are critical. Prepare the NADPH solution fresh before each experiment. Ensure all components of the regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase) are active.

    • Incubation Conditions: Confirm that the incubation temperature is optimal (typically 37°C) and that the incubation time is within the linear range for metabolite formation. Run a time-course experiment to determine the optimal incubation period.

  • Question: I've confirmed my enzyme system is active. What is the next step?

  • Answer: Evaluate your substrate concentration. The formation of this compound follows Michaelis-Menten kinetics.[2] For maximal formation rate, the zopiclone concentration should be well above the K(m) value. However, to mimic physiological conditions or to determine kinetic parameters, concentrations around the K(m) (~84 µM) are recommended.[2] Very low substrate concentrations will naturally result in low yields.

  • Question: Could the this compound be degrading after it's formed?

  • Answer: Yes, metabolite stability is a key concern. Zopiclone and its metabolites can degrade to form 2-amino-5-chloropyridine (B124133) (ACP), particularly under conditions of elevated pH (>8.2) or high temperature during sample storage.[7][8] It is crucial to maintain samples at a stable, slightly acidic to neutral pH and store them at low temperatures (e.g., -80°C) promptly after the reaction is quenched.[8] Consider analyzing for ACP as an indicator of degradation.

Issue 2: High variability in this compound yield between experiments.

  • Question: I am seeing significant batch-to-batch or day-to-day variability in my results. What are the likely causes?

  • Answer: High variability often points to inconsistencies in protocol execution.

    • Reagent Preparation: Ensure meticulous preparation of all stock solutions and reagents. Use calibrated pipettes and perform serial dilutions carefully. As mentioned, always prepare the NADPH solution fresh.

    • Enzyme Consistency: If using different lots of HLMs, be aware that metabolic activity can vary significantly between donors. For a single study, it is best to use a large batch from a single lot of pooled HLMs.

    • Reaction Termination: The method used to stop the reaction (e.g., adding cold acetonitrile (B52724) or perchloric acid) should be consistent and immediate for all samples to ensure the reaction is quenched at the precise time point.

Data Presentation

The following tables summarize key quantitative data related to zopiclone metabolism.

Table 1: Summary of Zopiclone Metabolites and In Vivo Excretion

Metabolite Typical % of Administered Dose (in Urine) Pharmacological Activity Primary Forming Enzymes
This compound (NO-Z) ~11-12%[1][4] Weakly active / Less active[4][9] CYP3A4[2]
N-desmethyl-zopiclone (ND-Z) ~15-16%[4] Inactive[1][5] CYP3A4, CYP2C8[2]
Unchanged Zopiclone ~4-7%[1] Active N/A

| Decarboxylated Metabolites | ~50% (total dose)[4][5] | Inactive[1] | N/A |

Table 2: In Vitro Kinetic Parameters for Zopiclone Metabolism in Human Liver Microsomes

Metabolite Formed K(m) (µM) V(max) (pmol/min/mg protein)
This compound (NO-Z) 84 ± 19 54 ± 5
N-desmethyl-zopiclone (ND-Z) 78 ± 5 45 ± 1

Data from a study using pooled human liver microsomes.[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Zopiclone using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to study the formation of this compound.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a stock solution of zopiclone in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Thaw pooled HLM (e.g., 20 mg/mL stock) on ice.

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5-1.0 mg/mL), phosphate buffer, and zopiclone stock solution (final concentration e.g., 10-100 µM) at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system solution. The typical final volume is 200-500 µL.

    • Incubate at 37°C with constant shaking for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample, like diazepam-d5).

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

Protocol 2: Sample Analysis using LC-MS/MS

This protocol provides a general framework for the quantification of zopiclone and its metabolites.

  • Chromatographic Conditions:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for zopiclone, this compound, N-desmethyl-zopiclone, and the internal standard.

      • Example (values must be optimized on your specific instrument):

        • Zopiclone: m/z 389 → 244

        • This compound: m/z 405 → 244

        • N-desmethyl-zopiclone: m/z 375 → 244

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of this compound prepared in a matrix identical to the study samples (e.g., quenched HLM incubation buffer).

    • Calculate the concentration of this compound in the experimental samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to zopiclone metabolism studies.

Zopiclone_Metabolism cluster_pathways Metabolic Pathways ZOP Zopiclone NDZ N-desmethyl-zopiclone (Inactive) ZOP->NDZ N-demethylation (CYP3A4, CYP2C8) NOZ This compound (Weakly Active) ZOP->NOZ N-oxidation (CYP3A4) DECARB Decarboxylated Metabolites (Inactive) ZOP->DECARB Decarboxylation

Caption: Primary metabolic pathways of zopiclone in the liver.

experimental_workflow prep 1. Prepare Reagents (HLM, Zopiclone, Cofactors) incubate 2. Pre-warm & Incubate (37°C) prep->incubate quench 3. Quench Reaction (Ice-cold Acetonitrile + IS) incubate->quench process 4. Sample Processing (Centrifuge & Collect Supernatant) quench->process analyze 5. LC-MS/MS Analysis process->analyze data 6. Data Analysis (Quantification vs. Cal Curve) analyze->data

Caption: Standard workflow for an in vitro zopiclone metabolism assay.

troubleshooting_logic start Problem: Low this compound Yield check_enzyme Check Enzyme System start->check_enzyme check_conc Check Substrate Conc. start->check_conc check_stability Check Metabolite Stability start->check_stability check_analysis Check Analytical Method start->check_analysis sol_enzyme Verify HLM activity Prepare fresh cofactors Optimize incubation time check_enzyme->sol_enzyme sol_conc Ensure concentration is appropriate for K(m) (~84 µM) check_conc->sol_conc sol_stability Control sample pH Ensure proper cold storage Analyze for degradation product (ACP) check_stability->sol_stability sol_analysis Optimize MS parameters Verify internal standard Check chromatography check_analysis->sol_analysis

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Zopiclone N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Zopiclone (B121070) N-oxide, a primary metabolite of the hypnotic agent Zopiclone. The selection of an appropriate analytical method is critical for pharmacokinetic, toxicological, and clinical studies. This document outlines the performance of commonly employed techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Zopiclone N-oxide quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS based on published literature.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range Varies by study1 - 150 ng/mL1 - 200 ng/mL (for Zopiclone)
Lower Limit of Quantification (LLOQ) ~10 ng/mL[1]1 ng/mL[2]Not explicitly reported for this compound
Limit of Detection (LOD) 10 ng/ml[1]0.09 - 0.45 ng/mL (for Z-drugs)[3]0.15 - 0.95 ng/mL (for Z-drugs)[3]
Intra-day Precision (%CV) < 10%[1]3.0 - 14.7%[2]< 3.97% (for Zopiclone)[3]
Inter-day Precision (%CV) Not specified3.0 - 14.7%[2]< 4.52% (for Zopiclone)[3]
Accuracy Not specified89.5 - 109.1%[2]92.56 - 98.59% (for Zopiclone)[3]
Recovery > 90%[2]> 50%[2]Not specified for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.

  • Sample Preparation: Solid Phase Extraction (SPE) is commonly used for the extraction of Zopiclone and its metabolites from plasma.[2] An alternative is a simple protein precipitation followed by dilution.

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm), is often employed.[2]

    • Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typical.

    • Flow Rate: A flow rate of around 0.8 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible technique, suitable for applications where high sensitivity is not the primary requirement.

  • Sample Preparation: A selective liquid-liquid extraction with a solvent mixture like dichloromethane-isopropanol can be used to isolate the analytes from biological fluids.[1]

  • Chromatographic Separation:

    • Column: A Spherisorb ODS-2 (5 µm) column is a suitable choice.[1]

    • Mobile Phase: A mixture of monobasic sodium phosphate (B84403) buffer and methanol (B129727) (e.g., 45:55, v/v) is used for isocratic elution.[1]

    • Detection: The eluted compounds are monitored by a UV detector at a wavelength of 304 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of Zopiclone and its metabolites, though it may require derivatization for thermally labile or polar compounds like this compound.

  • Sample Preparation: Solid Phase Extraction is a common technique to extract Zopiclone from biological matrices.[4]

  • Derivatization: For the analysis of metabolites like this compound, a derivatization step, such as trimethylsilylation, may be necessary to improve volatility and thermal stability.[5]

  • Chromatographic Separation:

    • Column: A capillary column suitable for drug analysis, such as a DB-624, is used.

    • Carrier Gas: Helium or nitrogen is used as the carrier gas.

  • Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the analytes are identified and quantified based on their specific mass spectra and retention times.

Logical Workflow for Cross-Validation

A direct cross-validation of these methods for this compound has not been extensively published. However, a logical workflow for such a study would involve the following steps to ensure the reliability and comparability of the results obtained from different analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Comparison & Validation A Spiked Biological Matrix (Plasma, Urine) B Sample Extraction (SPE, LLE, PPT) A->B C HPLC-UV Analysis B->C D LC-MS/MS Analysis B->D E GC-MS Analysis B->E F Quantitative Results (Concentration) C->F D->F E->F G Statistical Analysis (Bland-Altman, Correlation) F->G H Method Performance Evaluation (Accuracy, Precision, Linearity) G->H I Validated & Cross-Compared Methods H->I

Caption: A logical workflow for the cross-validation of analytical methods.

Conclusion

Both LC-MS/MS and HPLC-UV methods have been successfully validated and applied for the quantification of this compound in biological fluids. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits.[2] HPLC-UV provides a reliable and more accessible alternative for routine analysis where high sensitivity is not a prerequisite.[1] While GC-MS is a powerful technique for the analysis of Zopiclone, its application for the N-oxide metabolite may be more complex due to the potential need for derivatization.[5] The choice of the analytical method should be based on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough method validation is essential to ensure the accuracy and reliability of the obtained results.

References

A Comparative Analysis of Zopiclone's Primary Metabolites: Zopiclone N-oxide and N-desmethylzopiclone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Zopiclone (B121070) N-oxide and N-desmethylzopiclone, the two primary metabolites of the hypnotic agent Zopiclone. The following sections detail their pharmacological activity, metabolic pathways, and pharmacokinetic profiles, supported by available experimental data and methodologies. This document aims to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Zopiclone, a cyclopyrrolone derivative, is a nonbenzodiazepine hypnotic widely prescribed for the treatment of insomnia. Its therapeutic effects, which include sedative, anxiolytic, anticonvulsant, and myorelaxant properties, are mediated through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Upon administration, Zopiclone is extensively metabolized in the liver, leading to the formation of two major metabolites: Zopiclone N-oxide and N-desmethylzopiclone.[2][3] Understanding the distinct pharmacological and pharmacokinetic characteristics of these metabolites is crucial for a comprehensive understanding of Zopiclone's overall clinical profile.

Metabolic Pathway of Zopiclone

Zopiclone is metabolized in the liver primarily through oxidation and demethylation. The formation of this compound and N-desmethylzopiclone is catalyzed by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A4 and CYP2E1 as the principal enzymes involved in the metabolism of Zopiclone.[2]

G Zopiclone Zopiclone N_oxide This compound (Less Active Metabolite) Zopiclone->N_oxide Oxidation N_desmethyl N-desmethylzopiclone (Active Metabolite) Zopiclone->N_desmethyl N-demethylation Enzymes1 CYP3A4, CYP2E1 Enzymes1->Zopiclone:e Enzymes2 CYP3A4, CYP2E1 Enzymes2->Zopiclone:e

Diagram 1: Metabolic conversion of Zopiclone to its primary metabolites.

Comparative Pharmacological Activity

The primary pharmacological target for Zopiclone and its metabolites is the GABA-A receptor. However, their activity at this receptor site differs significantly.

N-desmethylzopiclone is recognized as an active metabolite.[4] Studies have shown that it acts as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.[4] It potentiates GABA-evoked currents by increasing the affinity of GABA for its receptor.[4] This potentiation requires the presence of the γ2 subunit of the GABA-A receptor. Notably, both N-desmethylzopiclone and its parent compound, Zopiclone, appear to be non-selective between GABA-A receptors containing α1, α2, or α3 subunits.[4]

This compound , in contrast, is generally considered to be a less active or weakly active metabolite.[1] While it is a major product of Zopiclone metabolism, its contribution to the overall pharmacological effect of the parent drug is thought to be minimal. Quantitative data on its binding affinity and functional activity at the GABA-A receptor are not extensively documented in the available literature.

CompoundTargetMechanism of ActionActivityReference
N-desmethylzopiclone GABA-A ReceptorPositive Allosteric ModulatorActive[4]
This compound GABA-A ReceptorNot well-characterizedLess active/Weakly active[1]

Comparative Pharmacokinetics

Following oral administration, Zopiclone is extensively metabolized, with the N-demethyl and N-oxide metabolites accounting for approximately 30% of the initial dose found in the urine.[2][3] The elimination half-life of the active metabolite is reported to be similar to that of the parent drug.[1]

ParameterZopiclone (Parent Drug)N-desmethylzopicloneThis compoundReference
Elimination Half-life (t½) 3.5 - 6.5 hoursSimilar to parent drugData not available[1][2]
Urinary Excretion (% of dose) < 7% (unchanged)Part of the ~30% of metabolitesPart of the ~30% of metabolites[2]

Experimental Protocols

In Vitro Metabolism Assay

A general protocol to study the formation of this compound and N-desmethylzopiclone using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis P1 Prepare incubation mixture: - Human Liver Microsomes - Phosphate (B84403) Buffer (pH 7.4) - Zopiclone (substrate) I1 Pre-incubate mixture at 37°C P1->I1 I2 Initiate reaction by adding NADPH (cofactor) I1->I2 I3 Incubate at 37°C with agitation (e.g., for 0, 5, 15, 30, 60 min) I2->I3 T1 Stop reaction with organic solvent (e.g., acetonitrile) I3->T1 T2 Centrifuge to pellet protein T1->T2 T3 Analyze supernatant by LC-MS/MS for metabolites T2->T3

Diagram 2: General workflow for an in vitro metabolism study of Zopiclone.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), Zopiclone (e.g., 1-10 µM) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by the addition of an NADPH-generating system or NADPH itself.

  • Incubation: The reaction is carried out at 37°C for a specified time course.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of this compound and N-desmethylzopiclone.

GABA-A Receptor Functional Assay (Patch-Clamp Electrophysiology)

A general protocol to assess the functional activity of Zopiclone metabolites on GABA-A receptors expressed in a cell line (e.g., HEK293).

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).

  • Whole-Cell Patch-Clamp Recording: Whole-cell currents are recorded from single transfected cells. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application: A subsaturating concentration of GABA is applied to the cell to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of the test compound (N-desmethylzopiclone or this compound).

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) of the compound's modulatory effect.

Conclusion

The two primary metabolites of Zopiclone exhibit distinct pharmacological profiles. N-desmethylzopiclone is an active metabolite that contributes to the overall activity of Zopiclone by acting as a positive allosteric modulator at GABA-A receptors. In contrast, this compound is considered to be significantly less active. This disparity in activity underscores the importance of N-demethylation in the bioactivation of Zopiclone. Further research is warranted to fully quantify the binding affinity and functional activity of this compound and to elucidate the detailed pharmacokinetic profiles of both metabolites in human plasma. This knowledge will contribute to a more refined understanding of Zopiclone's therapeutic actions and variability in patient response.

References

Zopiclone N-oxide as a Biomarker of Zopiclone Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zopiclone (B121070) N-oxide as a biomarker for zopiclone intake against other relevant analytes. It includes supporting experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows to aid researchers in the selection of appropriate biomarkers and analytical strategies for clinical and forensic applications.

Executive Summary

Zopiclone, a non-benzodiazepine hypnotic, is extensively metabolized in the body, primarily to Zopiclone N-oxide and N-desmethylzopiclone. The accurate detection of zopiclone intake is crucial in various fields, including clinical toxicology, forensic science, and drug compliance monitoring. While zopiclone itself can be detected in biological samples, its metabolites often provide a longer detection window, making them valuable biomarkers. This guide focuses on the validation of this compound as a biomarker and compares its performance with the parent drug, zopiclone, and its other major metabolite, N-desmethylzopiclone. The stability of these compounds and the formation of the degradation product, 2-amino-5-chloropyridine (B124133) (ACP), are also critically discussed.

Biomarker Performance Comparison

The selection of a suitable biomarker for zopiclone intake depends on several factors, including the desired detection window, the biological matrix, and the analytical method employed. The following tables summarize the quantitative data from various studies to facilitate a direct comparison between zopiclone, this compound, and N-desmethylzopiclone.

Table 1: Comparison of Detection Windows in Urine

AnalyteMedian Detection Time (hours)Detection Time Range (hours)Reference
Zopiclone4925-98[1]
This compound 36 25-84 [1]
N-desmethylzopicloneNot specified in this studyNot specified in this study[1]

Note: One study suggests that N-desmethylzopiclone may have the longest detection window of the three, but specific quantitative data from a comparative study is needed for a direct comparison in this table format.

Table 2: Analytical Sensitivity (Limits of Detection - LOD and Quantification - LOQ) in Urine

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Reference
ZopicloneLC-MS/MS0.09Not specified[2]
GC-MS/MS0.15Not specified[2]
LC-MS/MSNot specified1.7 - 100.0[1]
This compound LC-MS/MS Not specified 1.7 - 100.0 [1]
N-desmethylzopicloneLC-MS/MSNot specified1.7 - 100.0[1]

Note: LOD and LOQ values can vary significantly between different laboratories and methods.

Experimental Protocols

The accurate quantification of zopiclone and its metabolites relies on robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high sensitivity and specificity.

Detailed Methodology: LC-MS/MS for Simultaneous Quantification of Zopiclone, this compound, and N-desmethylzopiclone in Urine

This protocol is a composite based on several published methods.[3][4][5]

1. Sample Preparation:

  • To 200 µL of urine sample, add 50 µL of an internal standard solution (e.g., zopiclone-d4).

  • Add 500 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) to deproteinize the sample.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zopiclone: e.g., m/z 389.1 → 244.1

    • This compound: e.g., m/z 405.1 → 244.1

    • N-desmethylzopiclone: e.g., m/z 375.1 → 244.1

    • Internal Standard (zopiclone-d4): e.g., m/z 393.1 → 248.1

4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to established guidelines.

Metabolic Pathway and Experimental Workflow

Visualizing the metabolic fate of zopiclone and the analytical workflow is essential for understanding the relationship between the parent drug and its metabolites.

Zopiclone_Metabolism cluster_0 Zopiclone Metabolism Zopiclone Zopiclone N_Oxide This compound (Active Metabolite) Zopiclone->N_Oxide CYP3A4, CYP2E1 (N-oxidation) N_Desmethyl N-desmethylzopiclone (Active Metabolite) Zopiclone->N_Desmethyl CYP3A4, CYP2E1 (N-demethylation) ACP 2-amino-5-chloropyridine (Degradation Product) Zopiclone->ACP Degradation (High pH/Temp) N_Oxide->ACP Degradation N_Desmethyl->ACP Degradation

Caption: Metabolic pathway of zopiclone.

Experimental_Workflow cluster_1 Analytical Workflow for Zopiclone and Metabolites in Urine Sample Urine Sample Collection (Control pH and Temperature) Preparation Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) Sample->Preparation Analysis LC-MS/MS Analysis (Simultaneous Quantification) Preparation->Analysis Data Data Analysis and Interpretation (Consideration of ACP) Analysis->Data

Caption: Experimental workflow for biomarker analysis.

Discussion and Recommendations

This compound as a Biomarker:

This compound is a major and active metabolite of zopiclone, making it a valid biomarker for zopiclone intake.[3][6] Its presence in urine confirms the ingestion and subsequent metabolism of the parent drug. However, when compared to N-desmethylzopiclone, its detection window appears to be shorter.[1] Therefore, for applications requiring a longer look-back period, the simultaneous analysis of both metabolites is recommended.

Alternative Biomarkers:

  • N-desmethylzopiclone: This active metabolite is a strong candidate for a primary biomarker, potentially offering a longer detection window than this compound.[1] Further studies directly comparing the detection times of the two metabolites under various dosing regimens would be beneficial.

  • Zopiclone (Parent Drug): While detectable, zopiclone has a shorter half-life than its metabolites and is present at lower concentrations in urine.[7] Therefore, it is a less reliable biomarker for detecting past use, although its presence can indicate recent intake.

Critical Consideration: Analyte Stability and Degradation

A significant factor in the analysis of zopiclone and its metabolites is their instability in urine, particularly at elevated pH and temperature.[3][4][5] This degradation leads to the formation of 2-amino-5-chloropyridine (ACP). The presence of ACP in a sample can indicate either the historical presence of zopiclone or its metabolites, or improper sample storage.

Best Practices for Sample Handling and Analysis:

  • Sample Collection and Storage: Urine samples should be collected in containers that maintain a neutral to acidic pH. Samples should be stored at low temperatures (e.g., -20°C) as soon as possible after collection to minimize degradation.

  • Inclusion of ACP in Analytical Methods: It is highly recommended to include ACP in the analytical method for the simultaneous quantification of zopiclone and its metabolites.[3][4] The presence and concentration of ACP can provide valuable context for the interpretation of results, especially in forensic cases where sample history may be unknown.

  • Interpretation of Results: When ACP is detected, the concentrations of zopiclone, this compound, and N-desmethylzopiclone should be interpreted with caution, as they may not reflect the concentrations at the time of sample collection.[4]

Conclusion

This compound is a reliable biomarker for confirming zopiclone intake. However, for a more comprehensive assessment, particularly when a longer detection window is required, the simultaneous analysis of zopiclone, this compound, and N-desmethylzopiclone is the recommended approach. Furthermore, the inclusion of the degradation product, 2-amino-5-chloropyridine, in the analytical panel is crucial for the accurate interpretation of results and to account for potential pre-analytical instability. Adherence to best practices for sample collection, storage, and analysis is paramount to ensure the integrity and reliability of the data.

References

A Comparative Guide to Inter-laboratory Zopiclone N-oxide Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Summary of Analytical Performance

The following table summarizes the performance characteristics of various analytical methods used for the quantification of Zopiclone (B121070) N-oxide. The data is extracted from published research articles, offering a glimpse into the typical performance of these methods across different laboratories.

Analytical Method Matrix Linearity Range (ng/mL) Limit of Quantification (LOQ) (ng/mL) Limit of Detection (LOD) (ng/mL) Reference
LC-MS/MSUrineNot specified for ZOPNO alone, up to 3000 for ZOP and metabolitesNot specifiedNot specified[1][2][3][4][5]
HPLCPlasma, UrineNot specified1010[6]
HPLCPlasma1.0-250 (for Zopiclone enantiomers)2.5 (for Zopiclone enantiomers)Not specified[7]
LC-MS/MSUrine0.25-250 (Oxazepam), 0.1-100 (other analytes)Not specified0.05-0.1[8]

Note: Data for Zopiclone N-oxide is often presented alongside Zopiclone and its other major metabolite, N-desmethylzopiclone. Specific performance characteristics for this compound are not always detailed separately. The stability of Zopiclone and its metabolites can be influenced by storage conditions, pH, and temperature, potentially affecting analytical results[1][2][3][4][5][9]. For instance, at elevated pH and temperature, Zopiclone, N-desmethylzopiclone, and this compound can degrade to 2-amino-5-chloropyridine (B124133) (ACP)[1][2][3][4][5].

Experimental Protocols: A Typical LC-MS/MS Method

The most common methodology for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on published methods.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract this compound and other analytes from the biological matrix (e.g., urine, plasma) and remove potential interferences.

  • Procedure:

    • A specific volume of the biological sample (e.g., 0.5 mL of urine) is mixed with an internal standard solution.

    • The sample is then loaded onto a pre-conditioned SPE cartridge.

    • The cartridge is washed with a series of solvents (e.g., water, methanol) to remove interfering substances.

    • The analytes of interest, including this compound, are eluted from the cartridge using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

    • The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other compounds in the extracted sample.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: A constant flow rate (e.g., 0.3 mL/min) is maintained.

    • Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL) is injected into the LC system.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify this compound with high specificity and sensitivity.

  • Typical Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for this compound and the internal standard. This provides high selectivity.

    • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Mandatory Visualizations

Metabolic Pathway of Zopiclone

Zopiclone is extensively metabolized in the liver, primarily through oxidation and demethylation. The formation of this compound is a key metabolic route.[10][11][12][13][14] The major hepatic enzymes involved in Zopiclone metabolism are CYP3A4 and CYP2E1.[10]

G Zopiclone Zopiclone N_Oxide This compound Zopiclone->N_Oxide Oxidation (CYP3A4, CYP2E1) N_Desmethyl N-desmethylzopiclone Zopiclone->N_Desmethyl Demethylation (CYP3A4, CYP2E1) Decarboxylation Decarboxylated Metabolites Zopiclone->Decarboxylation Decarboxylation

Caption: Metabolic pathway of Zopiclone.

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing SampleCollection Biological Sample Collection (e.g., Urine, Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification

Caption: Experimental workflow for this compound analysis.

References

In Vivo Pharmacokinetic Profile: A Comparative Analysis of Eszopiclone and Zopiclone N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo pharmacokinetics of eszopiclone (B1671324) and Zopiclone (B121070) N-oxide. Eszopiclone, the (S)-enantiomer of zopiclone, is a nonbenzodiazepine hypnotic agent widely used for the treatment of insomnia.[1][2] Zopiclone N-oxide is a primary metabolite of both zopiclone and eszopiclone.[3][4][5] Understanding the pharmacokinetic profiles of both the parent drug and its metabolite is crucial for a comprehensive assessment of a drug's efficacy and safety.

Metabolic Pathway of Zopiclone and Eszopiclone

Zopiclone is a racemic mixture containing two enantiomers: (S)-zopiclone (eszopiclone) and (R)-zopiclone. Eszopiclone is the pharmacologically active enantiomer.[6] Both zopiclone and eszopiclone are extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1.[3] This metabolic process leads to the formation of two major metabolites: this compound and N-desmethylzopiclone.[3][4][5]

The following diagram illustrates this metabolic conversion:

Metabolic Pathway of Zopiclone and Eszopiclone Zopiclone Zopiclone (Racemic) Metabolism Hepatic Metabolism (CYP3A4, CYP2E1) Zopiclone->Metabolism Eszopiclone Eszopiclone ((S)-Zopiclone) Eszopiclone->Metabolism ZNO This compound Metabolism->ZNO NDZ N-desmethylzopiclone Metabolism->NDZ

Caption: Metabolic conversion of zopiclone and eszopiclone to their main metabolites.

Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for eszopiclone and zopiclone, including the formation of its metabolite, this compound. It is important to note that these values are compiled from different studies and are not from a direct head-to-head comparison of eszopiclone and administered this compound.

ParameterEszopicloneZopiclone (Racemic)This compound (as a metabolite of Zopiclone)
Time to Peak (Tmax) ~1 hour[1]1.5 - 2 hoursNot directly measured after administration
Half-life (t½) ~6 hours[1]5 - 9 hours[7]Apparent half-life of approximately 4.5 hours[2]
Bioavailability Not specified, but rapidly absorbed~80%[4]Not applicable
Protein Binding 52-59%[3]~45%[5]Not specified

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following provides a generalized methodology for a clinical study designed to evaluate the pharmacokinetics of a compound like eszopiclone.

Study Design: A typical study would be an open-label, single-dose, crossover, or parallel-group trial in healthy adult volunteers.

Subject Population:

  • Healthy male and female volunteers, typically between 18 and 45 years of age.

  • Subjects undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and clinical laboratory tests.

  • Exclusion criteria would include a history of significant medical conditions, use of concomitant medications, and known allergies to the study drug or related compounds.

Drug Administration:

  • A single oral dose of eszopiclone (e.g., 3 mg tablet) is administered with a standardized volume of water after an overnight fast.

  • The fast is typically continued for a specified period (e.g., 4 hours) post-dose.

Blood Sampling:

  • Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points.

  • Typical time points include: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method:

  • Plasma concentrations of the parent drug (eszopiclone) and its major metabolites (this compound and N-desmethylzopiclone) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for selectivity, sensitivity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Key parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

    • t½: Elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vd/F: Apparent volume of distribution.

The workflow for such a study can be visualized as follows:

Experimental Workflow for a Pharmacokinetic Study A Subject Screening and Enrollment B Drug Administration (Single Oral Dose) A->B C Serial Blood Sampling B->C D Plasma Separation and Storage C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F G Reporting of Results F->G

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

Conclusion

Based on the available data, eszopiclone exhibits a more consistent pharmacokinetic profile compared to racemic zopiclone. While this compound is a significant metabolite of both, a direct in vivo comparison of its pharmacokinetic profile following direct administration versus that of eszopiclone is lacking in the current scientific literature. Future research involving a head-to-head study would be invaluable for a more definitive comparison of the in vivo pharmacokinetics of this compound and eszopiclone, providing a clearer understanding of the metabolite's contribution to the overall pharmacological effect.

References

A Comparative Analysis of Zopiclone N-oxide Concentrations Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of Zopiclone (B121070) N-oxide levels in various biological samples, supported by experimental data and detailed methodologies.

Zopiclone, a nonbenzodiazepine hypnotic agent, undergoes extensive metabolism in the body, leading to the formation of primary metabolites, including the pharmacologically less active Zopiclone N-oxide. The quantification of Zopiclone and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations. This guide offers a comparative overview of this compound concentrations found in blood, plasma, urine, and hair, compiled from various scientific studies.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in different biological matrices. These values can vary significantly based on dosage, individual metabolism, and the time of sample collection.

Table 1: this compound Concentrations in Liquid Biological Matrices

Biological MatrixConcentration RangeMethod of AnalysisComments
PlasmaTypically < 100 µg/L (Therapeutic Use)Chromatographic methodsConcentrations can exceed 1000 µg/L in acute poisoning cases.
Blood (Post-mortem)400 - 3900 µg/LChromatographic methodsRepresents levels in fatal acute overdose cases.
UrineUp to 3,000 ng/mL[1][2][3]LC-MS/MS[1][2][3]This compound is a major metabolite found in urine, accounting for a significant portion of the initial dose.
UrineLimit of Detection: ~100 ng/mLLC-UVIn some cases, a single therapeutic dose might be difficult to detect due to high background interference[4].

Table 2: this compound Concentrations in Hair

Biological MatrixDetection StatusMethod of AnalysisComments
HairTraces detected in some participants[5]UHPLC-MS/MS[5]This compound is not a reliable marker in hair for Zopiclone intake compared to the parent drug and N-desmethylzopiclone[5].

Experimental Protocols

The accurate quantification of this compound relies on robust analytical methodologies. Below are summaries of typical experimental protocols employed in the analysis of this metabolite in different biological matrices.

1. Analysis of this compound in Urine using LC-MS/MS

This method allows for the simultaneous determination of zopiclone, its main metabolites N-desmethylzopiclone and this compound, and the degradation product 2-amino-5-chloropyridine[1][2][3].

  • Sample Preparation: Urine samples are subjected to liquid-liquid extraction with 1-chlorobutane[6].

  • Chromatography: A liquid chromatography system is used with a C18 column. The mobile phase typically consists of a mixture of methanol (B129727) and a formate (B1220265) or ammonium (B1175870) acetate (B1210297) buffer[1][6].

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each analyte[1][6]. For this compound, one of the monitored transitions is 405.2/245.2[1].

  • Quantification: Deuterated internal standards are used for accurate quantification[6]. The method is validated for a concentration range up to 3,000 ng/mL[1][2][3].

2. Analysis of Zopiclone and its Metabolites in Blood and Plasma

Chromatographic methods are the standard for analyzing Zopiclone and its metabolites in blood and plasma[7].

  • Sample Preparation: Extraction of the analytes from the biological matrix is a critical first step. This can involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used for separation.

  • Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) has also been used[8].

3. Analysis of Zopiclone and its Metabolites in Hair

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is used for the determination of zopiclone and its metabolites in hair[5].

  • Sample Preparation: Hair samples are typically decontaminated, pulverized, and then subjected to an extraction procedure, often involving incubation in a buffer or solvent.

  • Chromatography and Mass Spectrometry: The analytical instrumentation and principles are similar to those used for blood and urine analysis, employing UHPLC for separation and tandem MS for detection and quantification[5].

Visualizations

Metabolism and Detection Workflow of Zopiclone

The following diagram illustrates the metabolic pathway of Zopiclone and the subsequent analytical workflow for the detection of its metabolites.

G cluster_0 Biological System cluster_1 Analytical Workflow Zopiclone Zopiclone (Oral Administration) Metabolism Hepatic Metabolism (CYP3A4, CYP2E1) Zopiclone->Metabolism ZNO This compound (Inactive Metabolite) Metabolism->ZNO Oxidation NDZ N-desmethylzopiclone (Active Metabolite) Metabolism->NDZ N-demethylation Sample Biological Sample (Blood, Urine, Hair) ZNO->Sample NDZ->Sample Extraction Sample Preparation (Extraction) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Zopiclone & Metabolites Analysis->Quantification

Caption: Metabolic conversion of Zopiclone and the general analytical process.

Logical Flow for LC-MS/MS Quantification

This diagram outlines the logical steps involved in the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

G start Start sample_prep Sample Preparation (e.g., LLE) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms1 MS1: Precursor Ion Selection (e.g., m/z 405.2 for ZNO) ionization->ms1 fragmentation Collision-Induced Dissociation ms1->fragmentation ms2 MS2: Product Ion Detection (e.g., m/z 245.2 for ZNO) fragmentation->ms2 detection Signal Detection & Quantification ms2->detection end End detection->end

Caption: Step-by-step workflow for LC-MS/MS analysis.

References

A Comparative Guide: Correlating Zopiclone N-oxide Concentrations with Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zopiclone (B121070) and its primary metabolite, Zopiclone N-oxide. The following sections detail their pharmacokinetic profiles, pharmacological activities, and the analytical methodologies used for their quantification. While direct quantitative data correlating this compound concentrations to specific pharmacological endpoints is limited in publicly available literature, this guide synthesizes the existing knowledge to facilitate further research and drug development.

Pharmacokinetics: Zopiclone vs. This compound

Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation, to form its two major metabolites: this compound and N-desmethylzopiclone.[1] this compound is generally considered to be a weakly active metabolite.[2][3]

Table 1: Comparative Pharmacokinetic Parameters

ParameterZopicloneThis compoundReference
Bioavailability ~75-80%Not directly administered, formed via metabolism[4]
Time to Peak Plasma Concentration (Tmax) 1-2 hoursFollows formation from Zopiclone[1]
Plasma Protein Binding 45-80% (weak)Data not available[1][4]
Elimination Half-life 3.5-6.5 hours~4.5 hours (from urinary data)[1][5]
Metabolism Hepatic (CYP3A4 and CYP2E1)Further metabolism not extensively described[1]
Excretion Primarily renal (as metabolites)Renal[4][5]

Pharmacological Effects: A Qualitative Comparison

Zopiclone is a nonbenzodiazepine hypnotic agent that enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative and hypnotic effects.[1][6] Its pharmacological profile also includes anxiolytic, anticonvulsant, and myorelaxant properties.[1]

This compound is consistently described in the literature as having significantly less pharmacological activity than the parent compound.[5] While one source mentions it has a "greater effect on the central nervous system than zopiclone," this is an outlier and is not substantiated by other available data. The general consensus points to this compound being a weakly active metabolite.[2][3] N-desmethylzopiclone is reported to have predominantly anxiolytic properties.[1]

Experimental Protocols

The quantification of Zopiclone and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Zopiclone and its metabolites from plasma or urine involves solid-phase extraction.

  • Cartridge: C18 SPE cartridges are typically used.

  • Conditioning: The cartridge is conditioned with methanol (B129727) followed by water.

  • Sample Loading: The biological sample (e.g., plasma, urine) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: The analytes are eluted with an organic solvent such as methanol or acetonitrile.

  • Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the simultaneous quantification of Zopiclone, this compound, and N-desmethylzopiclone.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-product ion transitions for each analyte.

Table 2: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zopiclone389.1245.1
This compound405.1245.1
N-desmethylzopiclone375.1245.1

Visualizing Key Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

Zopiclone_Metabolism Zopiclone Zopiclone N_Oxide This compound (Weakly Active) Zopiclone->N_Oxide Oxidation (CYP3A4, CYP2E1) N_Desmethyl N-desmethylzopiclone (Anxiolytic Activity) Zopiclone->N_Desmethyl Demethylation (CYP3A4, CYP2E1)

Caption: Metabolic pathway of Zopiclone to its major metabolites.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis start Biological Sample (Plasma/Urine) spe Solid-Phase Extraction start->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc Injection ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: General workflow for the analysis of Zopiclone and its metabolites.

Conclusion and Future Directions

While Zopiclone is a well-characterized hypnotic agent, the precise pharmacological contribution of its main metabolite, this compound, remains less defined. The available data consistently indicate that it is significantly less active than the parent compound. To establish a definitive correlation between this compound concentrations and its pharmacological effects, further research is warranted. Specifically, in vitro receptor binding studies and in vivo animal models are needed to quantify the hypnotic, anxiolytic, and other central nervous system effects of isolated this compound. Such studies would provide the crucial quantitative data necessary for a complete understanding of Zopiclone's overall pharmacological profile and would be invaluable for future drug development and clinical pharmacology research.

References

A Comparative Guide to Zopiclone Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the hypnotic agent zopiclone (B121070) across various species, including humans, rats, dogs, and monkeys. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development in pharmacology and drug metabolism.

Executive Summary

Zopiclone, a non-benzodiazepine hypnotic, undergoes extensive metabolism that varies significantly across different species. In humans, the primary metabolic routes are N-demethylation and N-oxidation, leading to the formation of N-desmethylzopiclone and zopiclone N-oxide, respectively. Conversely, in rats and dogs, decarboxylation is the predominant metabolic pathway. While data for monkeys and mice is less detailed, this guide synthesizes the available information to provide a comparative overview. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical development of zopiclone and related compounds.

Comparative Metabolism Data

The following tables summarize the key pharmacokinetic and metabolic parameters of zopiclone in different species.

Table 1: Key Pharmacokinetic Parameters of Zopiclone

ParameterHumanRatDogMonkey
Bioavailability ~75-80%[1]~35% (due to first-pass effect)[2]>75%[2]No data available
Plasma Protein Binding ~45%[2]~45%[2]~45%[2]No data available
Terminal Half-life (t½) 4-5 hours[2]No data availableNo data availableNo data available

Table 2: Major Metabolic Pathways and Metabolites of Zopiclone

SpeciesPrimary Metabolic PathwaysMajor MetabolitesPercentage of Dose
Human N-demethylation, N-oxidation, Decarboxylation[1][3]This compound~12%[4][5]
N-desmethylzopiclone~16%[4][5]
Decarboxylated products~50% (excreted via lungs)[1][6]
Rat Decarboxylation[2][7]Decarboxylated products>50%[2][7]
Dog Decarboxylation[2][7]Decarboxylated products>50%[2][7]
Monkey No detailed data availableNo detailed data availableNo detailed data available

Table 3: Cytochrome P450 (CYP) Enzymes Involved in Zopiclone Metabolism

SpeciesMajor CYP Isoforms Involved
Human CYP3A4, CYP2C8[8]
Rat No specific data available
Dog No specific data available
Monkey No specific data available

Metabolic Pathways of Zopiclone

The metabolic fate of zopiclone is primarily determined by enzymatic reactions in the liver. The major transformations include modifications of the piperazine (B1678402) ring and cleavage of the molecule.

Zopiclone_Metabolism Figure 1. Metabolic Pathways of Zopiclone Zopiclone Zopiclone N_Oxide This compound (weakly active) Zopiclone->N_Oxide N-oxidation (Human) N_Desmethyl N-desmethylzopiclone (inactive) Zopiclone->N_Desmethyl N-demethylation (Human) Decarboxylated Decarboxylated Metabolites (inactive) Zopiclone->Decarboxylated Decarboxylation (Rat, Dog > Human)

Caption: Figure 1. Metabolic Pathways of Zopiclone.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of metabolic studies. Below are summaries of typical experimental protocols used to investigate the metabolism of zopiclone.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolites and the cytochrome P450 enzymes responsible for zopiclone metabolism.

  • Preparation of Liver Microsomes: Liver microsomes are prepared from different species (e.g., human, rat, dog) by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method like the Bradford assay.

  • Incubation: Zopiclone is incubated with liver microsomes in the presence of an NADPH-generating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.

  • Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYPs are co-incubated with zopiclone and the microsomal preparation. For instance, ketoconazole (B1673606) is used as a selective inhibitor of CYP3A4.[8]

  • Sample Analysis: The incubation is stopped by adding a cold organic solvent (e.g., acetonitrile). After centrifugation to precipitate proteins, the supernatant is collected and analyzed for the presence of zopiclone and its metabolites.

  • Quantification: The concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9]

In Vivo Metabolism Study in Animal Models

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile and metabolic fate of zopiclone in animal models such as rats or dogs.[2]

  • Animal Dosing: A known dose of zopiclone, often radiolabeled (e.g., with ¹⁴C), is administered to the animals, typically via oral gavage.[2]

  • Sample Collection: Blood samples are collected at various time points post-administration through a cannulated vein. Urine and feces are collected over a specified period (e.g., 48 hours) using metabolic cages.

  • Sample Processing: Plasma is separated from blood samples by centrifugation. Urine samples are often treated with enzymes like β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Fecal samples are homogenized.

  • Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting to determine the extent of absorption and excretion.

  • Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by radio-HPLC or LC-MS/MS to separate, identify, and quantify zopiclone and its metabolites.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a comparative in vivo metabolism study.

Experimental_Workflow Figure 2. In Vivo Comparative Metabolism Study Workflow cluster_species Species Selection Human Human Volunteers Dosing Drug Administration (Oral or IV) Human->Dosing Rat Rat Model Rat->Dosing Dog Dog Model Dog->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Processing Sample Processing (Extraction, Hydrolysis) Sample_Collection->Sample_Processing Analysis Metabolite Profiling & Quantification (LC-MS/MS) Sample_Processing->Analysis Data_Analysis Pharmacokinetic & Metabolic Data Analysis Analysis->Data_Analysis Comparison Cross-Species Comparison Data_Analysis->Comparison

Caption: Figure 2. In Vivo Comparative Metabolism Study Workflow.

Conclusion

The metabolism of zopiclone exhibits significant species-dependent variations. While N-demethylation and N-oxidation are the primary routes in humans, catalyzed mainly by CYP3A4 and CYP2C8, decarboxylation is the dominant pathway in rats and dogs. The lack of comprehensive metabolic data in other preclinical species like monkeys and mice highlights an area for future research. A thorough understanding of these metabolic differences is imperative for the accurate extrapolation of preclinical data to humans and for the safe and effective development of new hypnotic drugs.

References

A Comparative Guide to the Validation of Chiral Assays for Zopiclone N-oxide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the chiral separation of Zopiclone (B121070) N-oxide enantiomers. Zopiclone, a non-benzodiazepine hypnotic agent, is a chiral compound, and its metabolites, including the N-oxide, also exist as enantiomers. Enantioselective analysis is crucial for pharmacokinetic and pharmacodynamic studies, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details the experimental protocols and performance data of various validated assays to assist researchers in selecting the most appropriate method for their specific needs.

Experimental Workflow for Chiral Assay Validation

The validation of a chiral assay is a critical process to ensure the reliability and accuracy of the analytical data. The following diagram illustrates a typical workflow for the validation of a chiral assay for Zopiclone N-oxide enantiomers.

Chiral Assay Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Select Chiral Stationary Phase (CSP) dev_mobile Optimize Mobile Phase dev_start->dev_mobile Initial Screening dev_detection Select Detection Method (UV, MS) dev_mobile->dev_detection Achieve Resolution dev_sample Develop Sample Preparation dev_detection->dev_sample Ensure Sensitivity val_specificity Specificity & Selectivity dev_sample->val_specificity Proceed to Validation val_linearity Linearity & Range val_lod_loq LOD & LOQ val_accuracy Accuracy val_precision Precision (Repeatability & Intermediate) val_robustness Robustness sample_prep Sample Extraction val_robustness->sample_prep Apply Validated Method val_stability Stability sample_analysis Chromatographic Analysis sample_prep->sample_analysis data_processing Data Acquisition & Processing sample_analysis->data_processing reporting Report Results data_processing->reporting

Caption: Workflow for the development and validation of a chiral assay.

Comparative Analysis of Validated Chiral Separation Methods

Several analytical techniques have been successfully employed for the enantioselective analysis of Zopiclone and its metabolites. The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the most widely used technique for the separation of this compound enantiomers. The key to this separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective.

A validated coupled achiral-chiral liquid chromatographic system has been used for the determination of the enantiomers of Zopiclone and its two chiral metabolites, N-desmethyl and N-oxide, in urine.[1] Another study reports a validated HPLC method for the enantiospecific quantitation of Zopiclone in plasma, which also successfully resolved the N-oxide metabolite.[2] More recently, a sensitive and rapid chiral HPLC method was developed and validated for the enantioseparation of Zopiclone using an immobilized amylose-based column, demonstrating excellent performance.[3][4][5] For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of Zopiclone and its metabolites in biological matrices like rat plasma.[6][7]

ParameterHPLC-UVLC-MS/MS
Chiral Stationary Phase Cellulose or Amylose derivativesAmylose derivative (e.g., Chiralpak ADR-H)[6]
Mobile Phase Varies, often a mix of alkanes and alcoholsEthanol-methanol-acetonitrile with diethylamine[6]
Detection UVTandem Mass Spectrometry
Linearity Range 1.0 - 250 ng/mL (for Zopiclone enantiomers)[2]7.5 - 500 ng/mL[6]
Limit of Quantification (LOQ) 2.5 ng/mL (for Zopiclone enantiomers)[2]Not explicitly stated for N-oxide
Accuracy (% Bias) Within ±11.6% (for Zopiclone enantiomers)[2]Within acceptable limits (<15%)[6]
Precision (% CV) < 15%[2]Within acceptable limits (<15%)[6]
Mean Absolute Recovery Not explicitly stated for N-oxide72.5% and 70.7% for Zopiclone-N-oxide enantiomers[6]
Capillary Electrophoresis (CE)

Capillary electrophoresis offers a fast and simple alternative to HPLC for the enantioselective determination of Zopiclone and its metabolites.[8] This technique utilizes a chiral selector, such as β-cyclodextrin, added to the background electrolyte to achieve separation.

ParameterCapillary Electrophoresis with UV-LIF
Chiral Selector β-cyclodextrin[8]
Detection UV Laser-Induced Fluorescence (LIF) at 325 nm[8]
Sample Matrix Urine, Saliva[8]
Key Advantage Fast and simple method compared to HPLC[8]

Experimental Protocols

Chiral HPLC-UV Method for Zopiclone Enantiomers (and resolved N-oxide)

This protocol is based on a validated method for the enantiospecific quantitation of Zopiclone in plasma, which also showed resolution of the N-oxide metabolite.[2]

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (specifics not detailed in the abstract).

    • Mobile Phase: Not detailed in the abstract.

    • Detection: UV at 306 nm.[2]

  • Internal Standard: A structurally related analogue of Zopiclone.[2]

Chiral LC-MS/MS Method for Zopiclone and its Metabolites

This protocol is based on a validated method for the simultaneous quantification of Zopiclone and its metabolites in rat plasma.[6][7]

  • Sample Preparation: Liquid-liquid extraction from plasma.[6]

  • Chromatographic Conditions:

    • Column: Chiralpak ADR-H (amylose derivative).[6]

    • Mobile Phase: Ethanol-methanol-acetonitrile (50:45:5, v/v/v) with 0.025% diethylamine.[6]

    • Flow Rate: 1.0 mL/min.[6]

  • Detection: Triple-quadrupole mass spectrometry.

  • Internal Standard: Moclobemide.[6]

Chiral Capillary Electrophoresis Method

This protocol is based on a method for the stereoselective determination of Zopiclone and its metabolites in urine.[8]

  • Sample Preparation: Urine samples were extracted at pH 8 with chloroform-isopropanol (9:1) after the addition of an internal standard.[8]

  • Electrophoretic Conditions:

    • Chiral Selector: β-cyclodextrin.[8]

    • Detection: UV laser-induced fluorescence at 325 nm.[8]

  • Internal Standard: Zolpidem.[8]

Conclusion

The validation of a chiral assay for this compound enantiomers is essential for accurate pharmacokinetic and metabolic studies. Both HPLC and CE have been demonstrated as effective techniques for the enantioselective analysis of Zopiclone and its metabolites.

  • HPLC with chiral stationary phases is a robust and widely used method, with the option of UV or MS/MS detection. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of biological samples with low analyte concentrations.

  • Capillary Electrophoresis provides a faster and simpler alternative, which can be advantageous for high-throughput screening.

The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement a suitable validated chiral assay for this compound enantiomers.

References

Assessing the Cross-Reactivity of Zopiclone N-oxide in Benzodiazepine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the cross-reactivity of Zopiclone N-oxide, a primary metabolite of the hypnotic agent Zopiclone, in commonly used benzodiazepine (B76468) immunoassays. Due to a lack of direct, quantitative experimental data in the peer-reviewed literature and manufacturer's documentation for this compound, this guide synthesizes available information on Zopiclone and other non-benzodiazepine hypnotics ("Z-drugs") to provide a thorough evaluation.

Executive Summary

Zopiclone, a non-benzodiazepine hypnotic, is structurally distinct from benzodiazepines, although it shares a similar mechanism of action by modulating the GABA-A receptor. It is extensively metabolized in the body, primarily to this compound and N-desmethylzopiclone. Standard benzodiazepine immunoassays, such as Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Fluorescence Polarization Immunoassay (FPIA), are designed to detect the core chemical structure of benzodiazepines.

Based on the available evidence for structurally related compounds and the principles of immunoassay technology, significant cross-reactivity of this compound in benzodiazepine immunoassays is not expected. Package inserts for major commercial benzodiazepine immunoassays do not list Zopiclone or its metabolites as known cross-reactants. Furthermore, studies on other "Z-drugs," such as Zolpidem, have demonstrated a lack of cross-reactivity with these assays.

While direct experimental data for this compound is absent, this guide provides a framework for understanding and testing for potential cross-reactivity, including detailed experimental protocols and a discussion of the factors influencing immunoassay performance.

Data Presentation: Cross-Reactivity of Related Compounds

Although specific data for this compound is unavailable, the following table summarizes the expected cross-reactivity based on data from the parent drug and other non-benzodiazepine hypnotics.

Table 1: Expected Cross-Reactivity of Zopiclone and its Metabolites in Benzodiazepine Immunoassays

CompoundImmunoassay PlatformCalibratorExpected Cross-Reactivity (%)Source
ZopicloneEMIT, CEDIA, FPIAOxazepam/NordiazepamNot Reported/Expected to be negligibleInferred from lack of data
This compound EMIT, CEDIA, FPIA Oxazepam/Nordiazepam Not Reported/Expected to be negligible Inferred from lack of data
N-desmethylzopicloneEMIT, CEDIA, FPIAOxazepam/NordiazepamNot Reported/Expected to be negligibleInferred from lack of data
ZolpidemEMIT II, Abbott ADxNot specifiedNo cross-reactivity observed[1]

Note: The absence of reported cross-reactivity in manufacturer's literature for Zopiclone and its metabolites strongly suggests a lack of significant interaction.

Experimental Protocols

For laboratories wishing to empirically determine the cross-reactivity of this compound, the following generalized protocol for a competitive immunoassay is recommended.

Protocol: Assessment of this compound Cross-Reactivity in a Benzodiazepine Immunoassay

1. Objective: To quantify the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.

2. Materials:

  • Benzodiazepine immunoassay kit (e.g., CEDIA, EMIT II Plus, or FPIA) with manufacturer-provided calibrators and controls.
  • Certified reference material of this compound.
  • Drug-free human urine.
  • Appropriate laboratory equipment (e.g., precision pipettes, centrifuge, automated clinical chemistry analyzer).

3. Procedure:

  • Preparation of Standards:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).
  • Create a series of working standards by spiking drug-free urine with the this compound stock solution to achieve a range of concentrations (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, 5000 ng/mL, 10,000 ng/mL).
  • Assay Performance:
  • Follow the manufacturer's instructions for the chosen benzodiazepine immunoassay.
  • Run the assay with the prepared this compound standards, the kit calibrators (e.g., oxazepam or nordiazepam), and positive and negative controls.
  • Data Analysis:
  • Determine the concentration of the this compound standard that produces a response equivalent to the assay's cutoff calibrator.
  • Calculate the percent cross-reactivity using the following formula:

4. Interpretation:

  • A high percentage indicates significant cross-reactivity.
  • A low percentage suggests minimal interference.

Visualizations

Logical Relationship of Zopiclone Metabolism

The following diagram illustrates the metabolic pathway of Zopiclone, highlighting the generation of its major metabolites, including this compound.

Zopiclone Zopiclone N_Oxide This compound (Major Metabolite) Zopiclone->N_Oxide N-oxidation N_Desmethyl N-desmethylzopiclone (Major Metabolite) Zopiclone->N_Desmethyl N-demethylation Other Other Minor Metabolites Zopiclone->Other

Caption: Metabolic pathway of Zopiclone.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the key steps in the experimental protocol for assessing the cross-reactivity of a compound in an immunoassay.

cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Zopiclone N-oxide Standards Run_Assay Perform Benzodiazepine Immunoassay Prep_Standards->Run_Assay Prep_Calibrators Prepare Assay Calibrators & Controls Prep_Calibrators->Run_Assay Measure_Response Measure Assay Response Run_Assay->Measure_Response Calculate_CR Calculate % Cross-Reactivity Measure_Response->Calculate_CR

Caption: Workflow for cross-reactivity testing.

Conclusion

Based on the available evidence, this compound is highly unlikely to exhibit significant cross-reactivity with standard benzodiazepine immunoassays. The structural differences between the cyclopyrrolone structure of Zopiclone and its metabolites and the core benzodiazepine structure targeted by these assays are substantial. Laboratories should be aware that a positive benzodiazepine screen in a patient known to be taking Zopiclone is more likely due to the co-ingestion of a benzodiazepine rather than cross-reactivity from Zopiclone or its metabolites. However, in the absence of direct experimental validation, confirmatory testing by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is always recommended for definitive results.

References

Unraveling the Metabolic Journey of Zopiclone: A Comparative Analysis of CYP Isozyme Contribution to N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the enzymatic kinetics of Zopiclone N-oxide formation. This guide provides a comprehensive overview of the roles of various Cytochrome P450 (CYP) isozymes in the metabolism of the hypnotic agent Zopiclone, with a focus on the formation of its N-oxide metabolite.

Zopiclone, a widely prescribed nonbenzodiazepine hypnotic, undergoes extensive metabolism in the liver, primarily through oxidation to form two major metabolites: this compound (NO-Z) and N-desmethyl-zopiclone (ND-Z). Understanding the specific CYP isozymes responsible for these metabolic pathways is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety. This guide synthesizes available experimental data to provide a comparative analysis of the roles of different CYP isozymes in the formation of this compound.

Key Findings on CYP Isozyme Involvement

In vitro studies utilizing human liver microsomes and a panel of heterologously expressed human CYP enzymes have identified CYP3A4 and CYP2C8 as the principal catalysts in Zopiclone metabolism. While other isozymes, including CYP2C9, exhibit some activity, CYP1A2, CYP2C18, CYP2C19, CYP2D6, and CYP2E1 do not appear to play a significant role.[1]

Notably, CYP3A4 is considered the major enzyme responsible for the overall metabolism of Zopiclone in vitro. However, studies with recombinant enzymes have revealed that CYP2C8 possesses the highest intrinsic enzymatic activity for the formation of both this compound and N-desmethyl-zopiclone, followed by CYP2C9 and then CYP3A4.[1]

Chemical inhibition studies further support these findings. Ketoconazole, a potent CYP3A inhibitor, has been shown to inhibit the formation of both major metabolites. Conversely, sulfaphenazole, a CYP2C inhibitor, primarily impedes the formation of N-desmethyl-zopiclone, suggesting a more prominent role for the CYP2C family, particularly CYP2C8, in this specific metabolic pathway.[1]

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the apparent kinetic parameters for the formation of this compound in pooled human liver microsomes, which represents the combined activity of all contributing CYP isozymes.

Enzyme SourceMetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Human Liver MicrosomesThis compound84 ± 1954 ± 5

Data from Becquemont et al., 1999.[1]

Experimental Protocols

The determination of the kinetic parameters and the identification of the involved CYP isozymes are typically conducted through a series of in vitro experiments. A generalized workflow for such a study is outlined below.

experimental_workflow cluster_materials Materials cluster_incubation Incubation cluster_analysis Analysis Zopiclone Zopiclone Incubation_Mix Prepare Incubation Mixture (Zopiclone, Microsomes/rCYP, Buffer) Zopiclone->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix rCYP Recombinant CYP Isozymes (CYP3A4, CYP2C8, etc.) rCYP->Incubation_Mix NADPH NADPH Generating System Start_Reaction Initiate Reaction (Add NADPH) NADPH->Start_Reaction Buffers Phosphate (B84403) Buffer Buffers->Incubation_Mix Preincubation Pre-incubation at 37°C Incubation_Mix->Preincubation Preincubation->Start_Reaction Time_Course Incubate at 37°C (Time-dependent sampling) Start_Reaction->Time_Course Stop_Reaction Terminate Reaction (e.g., Acetonitrile) Time_Course->Stop_Reaction Centrifugation Centrifugation Stop_Reaction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (Quantify Metabolites) Supernatant->LC_MS Data_Analysis Data Analysis (Michaelis-Menten Kinetics) LC_MS->Data_Analysis

Fig. 1: Experimental workflow for in vitro Zopiclone metabolism studies.

A detailed methodology for these experiments is provided below.

Incubation Conditions
  • Enzyme Sources: Pooled human liver microsomes (e.g., from multiple donors to average out individual variability) and a panel of commercially available recombinant human CYP isozymes (e.g., CYP1A2, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1, and 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate Concentrations: A range of Zopiclone concentrations (e.g., 0-250 µM) are used to determine the kinetic parameters (Km and Vmax).

  • Incubation Mixture: A typical incubation mixture contains the enzyme source (microsomes or recombinant CYP), Zopiclone, and a phosphate buffer (e.g., pH 7.4) in a final volume of 200 µL.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) after a short pre-incubation period at 37°C. The reaction is allowed to proceed for a predetermined time (e.g., 15-30 minutes) within the linear range of metabolite formation and is then terminated by adding a quenching solvent, such as acetonitrile.

Analytical Method
  • Sample Preparation: After stopping the reaction, the samples are centrifuged to precipitate the proteins. The supernatant, containing the metabolites, is then collected for analysis.

  • Quantification: The concentrations of Zopiclone and its metabolites (this compound and N-desmethyl-zopiclone) in the supernatant are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of each compound.

  • Data Analysis: The rate of metabolite formation is calculated at each substrate concentration. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Signaling Pathway of Zopiclone Metabolism

The metabolic conversion of Zopiclone to its N-oxide and N-desmethyl derivatives is a critical step in its detoxification and elimination. The following diagram illustrates the primary metabolic pathways and the key CYP isozymes involved.

zopiclone_metabolism cluster_cyp CYP450 Isozymes Zopiclone Zopiclone NO_Z This compound Zopiclone->NO_Z N-oxidation ND_Z N-desmethyl-zopiclone Zopiclone->ND_Z N-demethylation CYP3A4 CYP3A4 CYP3A4->NO_Z CYP3A4->ND_Z CYP2C8 CYP2C8 CYP2C8->NO_Z CYP2C8->ND_Z CYP2C9 CYP2C9 CYP2C9->NO_Z CYP2C9->ND_Z

Fig. 2: Primary metabolic pathways of Zopiclone.

Conclusion

The metabolism of Zopiclone is a complex process mediated by multiple CYP isozymes, with CYP3A4 and CYP2C8 playing the most significant roles. While CYP3A4 is a major contributor to the overall metabolism, CYP2C8 exhibits the highest intrinsic activity for the formation of both this compound and N-desmethyl-zopiclone. This detailed understanding of the enzymatic kinetics is essential for the continued safe and effective use of Zopiclone in clinical practice and for the development of new chemical entities with improved metabolic profiles. Further research to precisely quantify the kinetic parameters of individual CYP isozymes in this compound formation would provide an even clearer picture of their respective contributions.

References

Safety Operating Guide

Navigating the Disposal of Zopiclone N-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Zopiclone N-oxide, ensuring the protection of personnel and the environment.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by stringent regulations from multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[1][3] Additionally, many states have their own regulations that may be more stringent than federal laws.[1] It is crucial for research facilities to have a detailed waste management plan that aligns with all applicable EPA, DEA, and state rules.[2]

Regulatory Body Relevant Legislation/Rule Key Disposal Considerations
EPA Resource Conservation and Recovery Act (RCRA)Governs the management and disposal of hazardous pharmaceutical waste.[3]
Subpart PProvides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits flushing them down drains.[2]
DEA 21 CFR Part 1317Regulates the disposal of controlled substances, requiring they be rendered "non-retrievable".
State Regulations Varies by stateMay impose stricter guidelines than federal laws for pharmaceutical waste disposal.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to minimize risks and ensure compliance with hazardous waste regulations.

Step 1: Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it can be harmful if swallowed and may cause drowsiness or dizziness.[4] Appropriate PPE should be worn, including safety goggles with side-shields, protective gloves, and a lab coat.[5] In case of accidental release, avoid dust formation.[5]

Step 2: Waste Collection and Container Management

  • Container Selection: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the compound.[6] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste".[7] The label should include the full chemical name "this compound" (avoiding abbreviations), the quantity of waste, the date of generation, and the place of origin (e.g., department, room number).[7]

  • Segregation: Do not mix this compound with incompatible wastes.[8] Store the waste container in a designated, secure area, segregated from other chemicals.[8]

  • Container Closure: Keep the waste container tightly sealed except when adding waste.[8]

Step 3: Disposal Pathway

Disposing of this compound requires a licensed hazardous material disposal company.[9] Incineration at a permitted treatment facility is a common method for treating hazardous pharmaceutical waste.[2][3]

  • Do Not Dispose Down the Drain: Never dispose of this compound or other potentially hazardous chemicals down the sink or into the sewer system.[6][9][10] This practice is prohibited for hazardous waste pharmaceuticals under EPA's Subpart P.[2]

  • Do Not Dispose in Regular Trash: Disposal of chemical waste in the regular trash is not permitted.[7]

  • Engage a Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) department is responsible for managing the disposal of all hazardous materials.[7] Contact your EHS office to schedule a pickup for your hazardous waste container.[6][8] They will ensure the waste is transported and disposed of in compliance with all regulations.

Empty Container Disposal

Even empty containers that held this compound must be handled with care.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent three times.[8]

  • Rinsate Collection: The first rinse, and potentially subsequent rinses for highly toxic chemicals, must be collected and disposed of as hazardous waste.[8]

  • Label Defacement: Completely remove or deface the original label on the container before disposal to prevent misuse.[6]

  • Final Disposal: After rinsing and label removal, the container can typically be disposed of with other laboratory glassware or as directed by your institution's EHS guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Approved Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect seal Keep Container Securely Sealed collect->seal storage Store in Designated, Secure Area seal->storage segregate Segregate from Incompatible Waste storage->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup segregate->contact_ehs pickup Waste Collected by Licensed Hazardous Waste Hauler contact_ehs->pickup incineration Transport to Permitted Facility for Incineration pickup->incineration end Proper Disposal Complete incineration->end drain DO NOT Pour Down Drain trash DO NOT Place in Regular Trash

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Zopiclone N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Zopiclone N-oxide. Adherence to these protocols is critical to ensure personal safety and minimize exposure risk.

This compound is a primary active metabolite of Zopiclone, a non-benzodiazepine hypnotic agent.[1] While specific toxicity data for this compound is limited, it should be handled as a potent pharmaceutical compound. The parent compound, Zopiclone, is categorized in Occupational Exposure Band (OEB) 4, which corresponds to an occupational exposure limit (OEL) range of 1 µg/m³ to 10 µg/m³.[2] This necessitates stringent handling precautions to prevent inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Requirements

A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection. The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile gloves is recommended. The outer glove should have a long cuff.Prevents direct skin contact. Double-gloving provides additional protection in case of a breach of the outer glove.
Lab Coat/Gown A disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.Protects eyes and face from splashes and airborne particles.
Respiratory Protection A minimum of a half-mask respirator with P3 (EN 143) or N100 (NIOSH) particulate filters. For higher-risk activities (e.g., handling large quantities, potential for aerosolization), a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of airborne particles of the compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.
Experimental Protocols: Donning and Doffing PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Shoe Covers: Put on shoe covers.

  • Gown/Lab Coat: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respirator: Put on the respirator and perform a user seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Put on the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in a designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back of the head. Place in a designated area for decontamination or disposal.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.

  • Shoe Covers: Remove shoe covers.

  • Inner Gloves: Remove the inner pair of gloves following the same procedure as for the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

  • Avoid generating dust. If cleaning is necessary, use a vacuum cleaner equipped with a HEPA filter; do not use compressed air.

Disposal of Contaminated Materials: All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.

  • Waste Segregation: Segregate all this compound contaminated waste from regular laboratory trash.

  • Waste Containers: Use clearly labeled, leak-proof hazardous waste containers. These are often yellow or have a yellow liner.

  • RCRA Regulations: Disposal must comply with the Resource Conservation and Recovery Act (RCRA) regulations for pharmaceutical waste. While this compound is not specifically listed as a P- or U-listed hazardous waste, it is prudent to manage it as such due to its potency.[3][4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste codes and disposal procedures.

  • Incineration: The recommended disposal method for pharmaceutical waste is incineration by a licensed hazardous waste management company.[5][6]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Guidance

The following diagrams illustrate the key procedural workflows for handling this compound safely.

PPE_Donning_Sequence cluster_prep Preparation cluster_ppe Donning PPE start Start hand_hygiene1 Perform Hand Hygiene start->hand_hygiene1 1 shoe_covers Put on Shoe Covers hand_hygiene1->shoe_covers 2 gown Put on Gown shoe_covers->gown 3 respirator Put on Respirator gown->respirator 4 goggles Put on Goggles/Face Shield respirator->goggles 5 gloves Put on Gloves (Double) goggles->gloves 6 end_node Ready for Handling gloves->end_node 7

Caption: PPE Donning Workflow

PPE_Doffing_Sequence cluster_removal Doffing PPE cluster_final Final Steps start Start Doffing outer_gloves Remove Outer Gloves start->outer_gloves 1 gown Remove Gown outer_gloves->gown 2 hand_hygiene2 Perform Hand Hygiene gown->hand_hygiene2 3 goggles Remove Goggles/Face Shield hand_hygiene2->goggles 4 respirator Remove Respirator goggles->respirator 5 shoe_covers Remove Shoe Covers respirator->shoe_covers 6 inner_gloves Remove Inner Gloves shoe_covers->inner_gloves 7 hand_hygiene3 Perform Thorough Hand Hygiene inner_gloves->hand_hygiene3 8 end_node Procedure Complete hand_hygiene3->end_node

Caption: PPE Doffing Workflow

Waste_Disposal_Plan cluster_generation Waste Generation cluster_management Waste Management cluster_disposal Final Disposal contaminated_ppe Contaminated PPE (Gloves, Gown, Respirator, etc.) segregation Segregate as Hazardous Pharmaceutical Waste contaminated_ppe->segregation lab_materials Contaminated Lab Materials (Weigh Boats, Wipes, etc.) lab_materials->segregation container Place in Labeled, Leak-Proof Container segregation->container storage Store in Designated Secure Area container->storage transport Transport by Licensed Hazardous Waste Hauler storage->transport incineration Dispose via High-Temperature Incineration transport->incineration

Caption: Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zopiclone N-oxide
Reactant of Route 2
Reactant of Route 2
Zopiclone N-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.